DL-Isocitric acid trisodium salt hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEHKAXIRZOKIS-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of DL-Isocitric acid trisodium salt hydrate?
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303), a key intermediate in cellular metabolism. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics and biological significance of this compound.
Core Chemical Properties
DL-Isocitric acid trisodium salt hydrate is the trisodium salt of isocitric acid, an isomer of citric acid.[1] It is a crucial component of the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for the production of energy in aerobic organisms.[2][3][4] The "DL" designation indicates that the product is a racemic mixture of the D- and L-isomers.[5]
General and Physical Properties
| Property | Value | Source(s) |
| Synonyms | threo-DsLs-Isocitric acid trisodium salt hydrate, Sodium isocitrate, Trisodium isocitrate | [1] |
| CAS Number | 1637-73-6 | [6][7][8] |
| Appearance | White to light yellow or off-white crystalline powder | [8][9][10] |
| Odor | Odorless | [10] |
| Melting Point | >300°C | [1] |
Molecular and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Na₃O₇ · xH₂O | [5][6][10] |
| Molecular Weight | 258.07 g/mol (anhydrous basis) | [5][7][9] |
| Purity | ≥93% or ≥95% | [5][9] |
| InChI Key | BPEHKAXIRZOKIS-UHFFFAOYSA-K | [5] |
| SMILES | [Na+].[Na+].[Na+].OC(C(CC([O-])=O)C([O-])=O)C([O-])=O | [5][8] |
Solubility and Stability
The solubility and stability of this compound are critical parameters for its use in experimental settings.
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1][9] |
| PBS (pH 7.2) | 5 mg/mL | [5] |
| DMSO | Insoluble | [11] |
Stability and Storage
This compound is generally stable under normal conditions.[12][13] For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least four years.[5] The compound is hygroscopic and should be stored in a dry place, away from direct sunlight and moisture.[1][12]
Reactivity and Hazards
This compound is incompatible with strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[13] It is not considered a hazardous substance or mixture.[13] Under fire conditions, thermal decomposition may lead to the release of carbon monoxide and carbon dioxide.[10][13] Standard safety precautions, such as wearing eye and skin protection, should be followed when handling the compound.[10][12]
Biological Significance: The Role of Isocitrate in Metabolism
Isocitrate is a pivotal intermediate in several metabolic pathways, most notably the citric acid cycle.[2][3] It is formed from citrate (B86180) by the enzyme aconitase and is subsequently oxidized to α-ketoglutarate by isocitrate dehydrogenase.[3][14] This reaction is a key regulatory point in the citric acid cycle and results in the production of NADH, a crucial reducing equivalent for ATP synthesis.[2][3] Beyond its role in energy production, isocitrate also participates in anabolic processes, serving as a precursor for the synthesis of certain amino acids.[2][15]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the chemical properties of this compound.
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the solubility of this compound in water at a specified temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of water in separate flasks.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.
-
After equilibration, cease stirring and allow the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of water.
-
Determine the concentration of the dissolved compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a standard curve).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Measurement of pH
Objective: To determine the pH of a solution of this compound.
Materials:
-
This compound
-
Distilled or deionized water
-
Calibrated pH meter with an electrode
-
Standard buffer solutions (pH 4, 7, and 10)
-
Beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
Prepare a solution of a known concentration (e.g., 1% w/v) of this compound in water.
-
Stir the solution gently to ensure it is homogeneous.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered.
-
Allow the pH reading to stabilize.
-
Record the pH value.
Visualizations
The following diagrams illustrate the central role of isocitrate in metabolism and a typical experimental workflow.
Caption: The conversion of citrate to α-ketoglutarate in the citric acid cycle.
Caption: A standard workflow for determining the solubility of a compound.
References
- 1. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]
- 2. fiveable.me [fiveable.me]
- 3. fiveable.me [fiveable.me]
- 4. isocitrate metabolic process | SGD [yeastgenome.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C6H7Na3O8 | CID 71306851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 205010010 [thermofisher.com]
- 9. DL-Isocitric acid, trisodium salt hydrate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. selleckchem.com [selleckchem.com]
- 12. lobachemie.com [lobachemie.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Citrate and isocitrate in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Cellular Respiration: A Technical Guide to the Mechanism of DL-Isocitric Acid Trisodium Salt Hydrate in the Krebs Cycle
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303) within the Krebs cycle, a critical metabolic pathway. By serving as a direct substrate for the enzyme isocitrate dehydrogenase (IDH), this compound plays a pivotal role in cellular energy production and biosynthesis. This document provides a comprehensive overview of the enzymatic reaction, its regulation, relevant kinetic data, and detailed experimental protocols for its study.
Introduction: The Significance of Isocitrate in Metabolism
DL-Isocitric acid trisodium salt hydrate is a stable, water-soluble salt of isocitric acid, an intermediate in the tricarboxylic acid (TCA) or Krebs cycle.[1][2][3] This cycle is the central hub of aerobic metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP and precursors for various biosynthetic pathways.[4][5][6] The conversion of isocitrate to α-ketoglutarate, catalyzed by isocitrate dehydrogenase, is a key rate-limiting and irreversible step in this cycle.[7][8][9]
The Enzymatic Conversion of Isocitrate: A Two-Step Mechanism
The mechanism of action of this compound is defined by its interaction with the enzyme isocitrate dehydrogenase (IDH). This enzyme catalyzes the oxidative decarboxylation of isocitrate in a two-step process:
-
Oxidation: Isocitrate, a secondary alcohol, is first oxidized to oxalosuccinate, a ketone. This reaction involves the transfer of a hydride ion from the α-carbon of isocitrate to a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (either NAD+ or NADP+), reducing it to NADH or NADPH, respectively.[7][8] The active site of IDH utilizes surrounding amino acid residues, including arginine, tyrosine, and lysine, to bind the isocitrate substrate.[8][10] A divalent cation, typically Mg2+ or Mn2+, is essential for catalysis and binds to the substrate.[7][10]
-
Decarboxylation: The intermediate, oxalosuccinate, is then decarboxylated, releasing a molecule of carbon dioxide (CO2). This step is facilitated by the presence of the ketone group beta to the carboxyl group, which stabilizes the resulting enolate intermediate. The final product is α-ketoglutarate, a crucial five-carbon molecule.[7][8]
dot
Caption: Overview of the Krebs Cycle with a focus on Isocitrate conversion.
Isoforms and Regulation of Isocitrate Dehydrogenase
There are three main isoforms of isocitrate dehydrogenase in eukaryotes, differing in their cofactor requirement and cellular localization:
-
IDH1: An NADP+-dependent enzyme found in the cytoplasm and peroxisomes.[11]
-
IDH2: An NADP+-dependent enzyme located in the mitochondria.[11]
-
IDH3: An NAD+-dependent enzyme exclusively found in the mitochondria and is a key component of the Krebs cycle.[11]
The activity of these enzymes is tightly regulated to meet the cell's energy demands. Regulation occurs through several mechanisms:
-
Allosteric Regulation: IDH activity is allosterically regulated by various metabolites. It is activated by ADP, signaling a need for energy, and in some cases by Ca2+.[7][9][12] Conversely, it is inhibited by ATP and NADH, which indicate high energy levels.[7][13]
-
Product Inhibition: The enzyme is also inhibited by its products, α-ketoglutarate and NADH (or NADPH).[8]
-
Phosphorylation: In some organisms, like bacteria, IDH activity can be regulated by reversible phosphorylation.[7][10]
dot
Caption: Allosteric regulation of Isocitrate Dehydrogenase activity.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of isocitrate dehydrogenase vary depending on the isoform, organism, and experimental conditions. The Michaelis constant (Km) for isocitrate and the maximum reaction velocity (Vmax) are key indicators of enzyme performance.
| Enzyme Source | Isoform | Cofactor | Km (Isocitrate) (µM) | Vmax (µM/min) | Reference |
| Shewanella putrefaciens | Recombinant | NAD+ | 334 | 4.6 ± 0.3 | [14] |
| Mammalian Cardiac | NAD-linked | NAD+ | Varies with ADP/ATP and Ca2+ | - | [12][15] |
| Mycobacterium tuberculosis | ICDH-1 | NADP+ | - | - | [16] |
Experimental Protocols for Isocitrate Dehydrogenase Activity Assay
The activity of isocitrate dehydrogenase is typically measured by monitoring the production of NADH or NADPH, which absorb light at 340 nm.[11][16]
Materials and Reagents
-
Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5 - 8.0.[11][16]
-
This compound stock solution: 100 mM in purified water.
-
Cofactor stock solution: 20 mM NAD+ or NADP+ in purified water.
-
Divalent Cation stock solution: 100 mM MgCl2 or MnCl2.[16]
-
Enzyme solution: Purified or crude isocitrate dehydrogenase extract.
-
96-well microplate (UV-transparent).
-
Spectrophotometer capable of reading absorbance at 340 nm.
Assay Procedure
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing assay buffer, the cofactor (to a final concentration of 1 mM), and the divalent cation (to a final concentration of 5 mM).[11][16]
-
Sample Preparation: Prepare serial dilutions of the enzyme sample in assay buffer.
-
Assay Plate Setup:
-
Add 180 µL of the reaction mix to each well of the microplate.
-
Add 10 µL of the enzyme sample or buffer (for blank) to the respective wells.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the isocitrate stock solution (to a final concentration of 5 mM).[11]
-
Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹) to convert the rate to enzymatic activity (µmol/min).[16]
-
dot
Caption: General workflow for an isocitrate dehydrogenase activity assay.
Conclusion
This compound is a fundamental tool for studying the Krebs cycle and the intricate mechanisms of cellular metabolism. Its role as the substrate for isocitrate dehydrogenase allows for the detailed investigation of this critical, rate-limiting enzymatic step. Understanding the kinetics, regulation, and mechanism of isocitrate dehydrogenase is paramount for research in metabolic diseases, oncology, and the development of novel therapeutic agents targeting cellular energy pathways. The provided protocols and data serve as a foundational guide for researchers and drug development professionals in this endeavor.
References
- 1. This compound (1313437-26-1) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DL-Isocitric acid (trisodium salt) | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Isocitrate Dehydrogenase [chem.uwec.edu]
- 8. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. Isocitrate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ck12.org [ck12.org]
- 14. researchgate.net [researchgate.net]
- 15. Detailed kinetics and regulation of mammalian NAD-linked isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of DL-Isocitric Acid as a Substrate for Isocitrate Lyase
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
Isocitrate lyase (ICL) is a key enzyme (EC 4.1.3.1) in the glyoxylate (B1226380) cycle, an anabolic pathway essential for bacteria, fungi, plants, and some invertebrates.[1][2] This pathway allows these organisms to synthesize carbohydrates from simple two-carbon compounds like acetate, which is particularly crucial for growth on fatty acids as the sole carbon source.[3][4] ICL catalyzes the reversible cleavage of its substrate, isocitrate, into succinate (B1194679) and glyoxylate.[1][5] This reaction bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, preventing the loss of carbon as CO2 and enabling a net gain of carbon for biosynthesis.[2][3]
Given that the glyoxylate cycle is absent in mammals, ICL has emerged as a significant target for the development of novel antimicrobial and antifungal agents, particularly against persistent pathogens like Mycobacterium tuberculosis.[6][7] This guide provides an in-depth technical overview of the function of DL-isocitric acid as a substrate for isocitrate lyase, presenting key quantitative data, detailed experimental protocols, and pathway visualizations.
Biochemical Pathway and Reaction Mechanism
Isocitrate lyase competes with the TCA cycle enzyme, isocitrate dehydrogenase, for their common substrate, isocitrate.[3] By diverting isocitrate into the glyoxylate cycle, ICL initiates a sequence that leads to the net production of four-carbon compounds like malate (B86768) and oxaloacetate, which can then enter gluconeogenesis to produce glucose.[8]
The core reaction catalyzed by ICL is a retro-aldol cleavage of isocitrate:
Isocitrate ⇌ Succinate + Glyoxylate
The mechanism involves the deprotonation of the hydroxyl group of isocitrate, followed by the cleavage of the C2-C3 bond.[9] The active site typically contains a divalent cation, such as Mg²⁺ or Mn²⁺, which is essential for activity.[3]
Quantitative Analysis of DL-Isocitric Acid as a Substrate
DL-Isocitric acid is a racemic mixture of four stereoisomers. Isocitrate lyase exhibits high stereospecificity, exclusively utilizing the threo-Ds(+)-isocitrate isomer as its substrate.[10][11] When DL-isocitric acid is used in an assay, only this specific isomer is catalytically cleaved. The presence of the other isomers does not typically inhibit the reaction but means that the effective substrate concentration is lower than the total concentration of the DL-mixture.
The kinetic parameters of ICL vary depending on the source organism and the specific isoform. The following table summarizes key kinetic data obtained using isocitrate as the substrate.
| Organism | Enzyme/Isoform | Substrate Used | Km (µM) | kcat (s-1) | Reference |
| Mycobacterium tuberculosis | ICL1 | DL-Isocitrate | 290 ± 10 | 4.3 ± 0.1 | [12] |
| Chlorella pyrenoidosa | ICL | threo-Ds(+)-Isocitrate | 23 | Not Reported | [10][11] |
| Mycobacterium avium (recombinant) | AceA | threo-Ds-Isocitrate | 1300 | 0.41 (µmol/min/mg) | [3] |
| Value reported as Vmax, not kcat. |
Inhibition of Isocitrate Lyase
As a validated drug target, the inhibition of ICL has been studied extensively. Inhibitors are often structural analogs of the substrate (isocitrate) or the products (succinate and glyoxylate). Some potent inhibitors are mechanism-based, forming covalent adducts with active site residues.[13]
| Inhibitor | Organism / Enzyme | Inhibition Constant (Ki or IC50) (µM) | Type of Inhibition | Reference |
| 3-Nitropropionate | Mycobacterium avium (Icl) | 3 | Competitive | [3] |
| Itaconate | Mycobacterium avium (Icl) | 120 | Competitive | [3] |
| 3-Bromopyruvate | Mycobacterium avium (Icl) | 120 | Covalent/Irreversible | [3][6] |
| Itaconic Anhydride | Mycobacterium avium (Icl) | 190 | Not Specified | [3] |
| 3-Nitropropionate | Pseudomonas indigofera | 0.017 (apparent Ki) | Slow-binding | [14] |
| 2-Vinyl-D-isocitrate | Mycobacterium tuberculosis (ICL1) | Kinact/KI = 2500 M-1s-1 | Mechanism-based | [13] |
Experimental Protocol: Isocitrate Lyase Activity Assay
A common and reliable method for measuring ICL activity is a continuous spectrophotometric rate determination assay. This protocol is adapted from established methodologies that utilize DL-isocitric acid as the substrate.[15][16] The principle involves measuring the formation of glyoxylate, which reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, a compound that can be monitored by the increase in absorbance at 324 nm.
Reagents and Buffers
-
Assay Buffer: 50 mM Imidazole Buffer, pH 6.8 at 30°C.
-
MgCl₂ Solution: 50 mM Magnesium Chloride.
-
EDTA Solution: 10 mM Ethylenediaminetetraacetic Acid.
-
Phenylhydrazine HCl Solution: 40 mM Phenylhydrazine Hydrochloride (prepare fresh).
-
Substrate Solution: 10 mM DL-Isocitric Acid, trisodium (B8492382) salt.
-
Enzyme Solution: Purified Isocitrate Lyase diluted in cold Assay Buffer to a working concentration (e.g., 0.05 - 0.07 units/mL).
Assay Procedure
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture with final concentrations as follows:
-
30 mM Imidazole
-
5 mM Magnesium Chloride
-
1 mM EDTA
-
4 mM Phenylhydrazine
-
1 mM DL-Isocitric Acid
-
-
Equilibration: Mix the components (except the enzyme) by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.
-
Baseline Reading: Monitor the absorbance at 324 nm (A₃₂₄ₙₘ) until a stable baseline is achieved.
-
Initiate Reaction: Add the Isocitrate Lyase Enzyme Solution to the cuvette to start the reaction.
-
Data Acquisition: Immediately mix by inversion and record the increase in A₃₂₄ₙₘ for approximately 5 minutes.
-
Rate Calculation: Determine the rate of reaction (ΔA₃₂₄ₙₘ/minute) from the maximum linear portion of the curve. Be sure to subtract the rate from a blank reaction run without the enzyme or substrate.
Conclusion
DL-Isocitric acid serves as a readily available and effective substrate for the enzymatic analysis of isocitrate lyase, with the understanding that the enzyme is specific for the threo-Ds(+) stereoisomer. The central role of ICL in the metabolism of various pathogens makes it a compelling target for therapeutic intervention. A thorough understanding of its substrate interactions, kinetics, and inhibition is fundamental for researchers in microbiology and professionals engaged in the development of novel anti-infective drugs. The quantitative data and standardized protocols presented in this guide offer a foundational resource for these endeavors.
References
- 1. Isocitrate lyase - Wikipedia [en.wikipedia.org]
- 2. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 3. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glyoxylate cycle [iubmb.qmul.ac.uk]
- 5. Isocitrate lyase - Wikiwand [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Inhibitors for Isocitrate Lyase as a Potent Antitubercular Agent for Mycobacterium Tuberculosis : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Demystifying the catalytic pathway of Mycobacterium tuberculosis isocitrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The purification and properties of isocitrate lyase from Chlorella - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The purification and properties of isocitrate lyase from Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Inhibition of isocitrate lyase by 3-nitropropionate, a reaction-intermediate analogue. | Semantic Scholar [semanticscholar.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Understanding the stereochemistry of DL-Isocitric acid.
An In-depth Technical Guide on the Stereochemistry of DL-Isocitric Acid
Introduction
Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a structural isomer of citric acid, differing in the position of its hydroxyl group.[1][2] This seemingly minor structural variance introduces significant stereochemical complexity and has profound implications for its biological activity.[1] The term "DL-Isocitric acid" refers to a racemic mixture of its D and L enantiomers. Understanding the stereochemistry of isocitric acid is critical for researchers in metabolic studies, enzymology, and drug development, as biological systems, being inherently chiral, often interact differently with each stereoisomer.[3][4] This guide provides a comprehensive overview of the stereoisomers of isocitric acid, relevant analytical methodologies, and its biological significance.
Core Stereochemistry
Isocitric acid (1-hydroxypropane-1,2,3-tricarboxylic acid) possesses two chiral centers at carbons C2 and C3.[1] The presence of these two stereocenters gives rise to a total of four possible stereoisomers (2^n, where n=2).[1][5] These isomers are classified into two diastereomeric pairs: threo and erythro. Within each pair, the two isomers are enantiomers (non-superimposable mirror images) of each other, designated as D and L forms.[1]
-
Enantiomers : Stereoisomers that are non-superimposable mirror images. They have opposite configurations at all chiral centers (e.g., 2R,3S vs. 2S,3R).[6]
-
Diastereomers : Stereoisomers that are not mirror images of each other. They have different configurations at some, but not all , of the chiral centers (e.g., 2R,3S vs. 2R,3R).[6][7]
The four stereoisomers of isocitric acid are:
-
(2R,3S)-Isocitric acid (D-threo-isocitric acid)
-
(2S,3R)-Isocitric acid (L-threo-isocitric acid)
-
(2R,3R)-Isocitric acid (D-erythro-isocitric acid)
-
(2S,3S)-Isocitric acid (L-erythro-isocitric acid)
Only the (+)-threo-D-isocitric acid ((2R,3S)-Isocitric acid) is the naturally occurring and biologically active form metabolized by the enzyme isocitrate dehydrogenase in the TCA cycle.
Visualization of Stereoisomer Relationships
The relationships between the four stereoisomers of isocitric acid can be visualized as follows:
Quantitative Data
| Property | D-threo-Isocitric Acid | L-threo-Isocitric Acid | D/L-erythro-Isocitric Acid |
| Molecular Formula | C₆H₈O₇ | C₆H₈O₇ | C₆H₈O₇ |
| Molecular Weight | 192.12 g/mol | 192.12 g/mol | 192.12 g/mol |
| Melting Point | 170 °C (approx.) | Not available | Not available |
| Specific Rotation ([α]D) | +2.5° (in water)[1] | -2.5° (in water)[1] | Not available |
| pKa Values | pKa₁: 3.29, pKa₂: 4.71, pKa₃: 6.4 | Similar to D-threo | Similar to D-threo |
| XLogP3 | -1.8[1] | -1.8[1] | -1.8[1] |
Note: Data is often reported for "isocitric acid" in general, with the natural D-threo isomer being the most commonly studied.
Experimental Protocols
Accurate quantification and separation of isocitric acid and its stereoisomers are crucial for research and quality control, such as detecting the adulteration of fruit juices.[2][8]
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for determining isocitric acid in food additives.[1][9]
-
Objective: To quantify the total concentration of isocitric acid in a sample.
-
Instrumentation:
-
Reagents:
-
Methodology:
-
Sample Preparation: Dissolve a known weight of the sample in HPLC-grade water. Filter the solution through a 0.45 µm syringe filter.[1]
-
Chromatographic Conditions:
-
Calibration: Prepare a series of standard solutions of isocitric acid with known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against concentration.
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Quantification: Determine the peak area corresponding to isocitric acid in the sample chromatogram and calculate the concentration using the calibration curve.[1]
-
Protocol 2: Enantioseparation by Capillary Electrophoresis (CE)
This protocol is based on a method for the enantioseparation of DL-isocitric acid.[1]
-
Objective: To separate the D and L enantiomers of isocitric acid.
-
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
-
-
Reagents:
-
Background Electrolyte (BGE): A solution containing a chiral selector, such as Ni(II)-D-quinic acid complex.
-
Capillary Conditioning Solutions: 0.1 M NaOH, water.
-
-
Methodology:
-
Capillary Conditioning: Sequentially rinse the capillary with 0.1 M NaOH, deionized water, and then the BGE to ensure a stable baseline.[1]
-
Sample Preparation: Dissolve the DL-isocitric acid sample in deionized water or BGE to an appropriate concentration.
-
Electrophoretic Conditions:
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Separation Voltage: Apply a high voltage (e.g., 15-25 kV) across the capillary.
-
Temperature: Maintain a constant capillary temperature (e.g., 25 °C).
-
Detection: Monitor the absorbance at a low UV wavelength (e.g., 200-210 nm).
-
-
Analysis: The differential interaction of the D and L enantiomers with the chiral selector in the BGE results in different migration times, leading to their separation and detection as two distinct peaks.
-
Experimental Workflow Visualization
Biological Significance and Signaling Pathways
The stereochemistry of isocitric acid is paramount to its biological function. In metabolic pathways, enzymes exhibit high stereospecificity. The enzyme isocitrate dehydrogenase, central to the TCA cycle, exclusively recognizes and metabolizes the D-threo isomer.[1]
Emerging research also implicates cytosolic isocitrate in various signaling pathways. For instance, in pancreatic β-cells, cytosolic isocitrate levels, regulated by the enzyme IDH1, play a role in modulating insulin (B600854) secretion. An increase in cytosolic isocitrate has been shown to enhance insulin secretion, suggesting it acts as a signaling molecule.[1]
Conclusion
DL-Isocitric acid is a racemic mixture whose constituent stereoisomers possess distinct three-dimensional arrangements. The molecule's two chiral centers give rise to four stereoisomers, with only the D-threo form being active in central metabolism. This stereospecificity underscores the importance of chiral distinctions in biological research and drug development. The challenges in separating and characterizing these isomers necessitate advanced analytical techniques like HPLC and capillary electrophoresis. A deeper understanding of the unique biological roles of each isocitric acid stereoisomer will be crucial for future therapeutic strategies targeting metabolic and signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Isocitric acid - Wikipedia [en.wikipedia.org]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of DL-Isocitric Acid Trisodium Salt Hydrate in Buffered Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303) in various buffer systems. This information is critical for the accurate preparation of solutions and the design of robust experimental protocols in research, diagnostics, and drug development.
Physicochemical Properties
DL-Isocitric acid trisodium salt hydrate is the trisodium salt of isocitric acid, a key intermediate in the citric acid (TCA) cycle. It is a white to light yellow crystalline powder.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₆H₅Na₃O₇ · xH₂O | |
| Molecular Weight | 258.07 g/mol (anhydrous basis) | [1] |
| CAS Number | 1637-73-6 | [1] |
Solubility Data
The solubility of this compound has been reported in aqueous systems. However, comprehensive data across a wide range of buffers, pH values, and temperatures is limited in publicly available literature.
| Solvent/Buffer | pH | Temperature (°C) | Solubility | Reference |
| Water | Not Specified | Not Specified | 100 mg/mL | [3] |
| PBS (Phosphate Buffered Saline) | 7.2 | Not Specified | 5 mg/mL | [4] |
| DMSO | Not Applicable | Not Specified | Insoluble | [5] |
Stability Profile
The stability of this compound is crucial for its use in experimental assays and for long-term storage. The primary degradation pathway for isocitric acid in solution is the formation of its lactone form, a reaction that is influenced by pH and temperature.
Solid-State Stability:
| Storage Temperature (°C) | Stability Period | Reference |
| -20 | ≥ 4 years | [4] |
| -20 | ≥ 2 years | [3] |
Solution Stability:
For optimal stability in solution, it is recommended to prepare and store solutions at a slightly alkaline pH (7.0-8.0).[6] Acidic conditions can promote the conversion to the inactive lactone form. For long-term storage, it is advisable to aliquot solutions and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][7]
The following table provides estimated half-life data for a 1 mg/mL isocitric acid solution under various conditions. It is important to note that these are illustrative estimates and should be experimentally verified for specific applications.[6]
| Buffer | pH | Temperature (°C) | Estimated Half-life | Reference |
| Acetate | 4.0 | 25 | < 24 hours | [6] |
| Acetate | 5.0 | 25 | 1-2 days | [6] |
| Phosphate | 6.0 | 25 | Several days | [6] |
| Phosphate | 7.0 | 25 | > 1 week | [6] |
| Phosphate | 8.0 | 25 | > 2 weeks | [6] |
| Phosphate | 7.0 | 4 | Several weeks | [6] |
| Phosphate | 7.0 | -20 | Months | [6] |
Experimental Protocols
Protocol for a Stability Study of Isocitric Acid in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific buffer system.
-
Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration and pH.
-
Aliquoting: Distribute the solution into multiple sterile, sealed vials to minimize contamination and evaporation.
-
Storage Conditions: Store the vials under various temperature conditions (e.g., -20°C, 4°C, 25°C, 37°C).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), retrieve one vial from each storage condition for analysis.
-
Quantification: Determine the concentration of isocitric acid remaining in each sample using a validated analytical method, such as HPLC-UV.
Protocol for Quantification of Isocitric Acid by HPLC-UV
This method is suitable for determining the concentration of isocitric acid in solution.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 column (e.g., Inertsil ODS-3, 4.6 mm i.d. x 250 mm) or equivalent.
-
Mobile Phase: 0.1% Phosphoric Acid in water.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dilute the isocitric acid solution in the mobile phase to a concentration within the linear range of the assay (e.g., 5 to 100 µg/mL).
-
Analysis: Inject the sample and integrate the peak corresponding to isocitric acid. A calibration curve should be generated using standards of known concentrations to quantify the amount of isocitric acid in the samples.[6]
Visualizations
Role of Isocitrate in the Citric Acid (TCA) Cycle
Isocitrate is a key substrate in the TCA cycle, where it is oxidatively decarboxylated to α-ketoglutarate by the enzyme isocitrate dehydrogenase.
Caption: Role of Isocitrate in the TCA Cycle.
General Workflow for a Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound in a buffered solution.
Caption: Workflow for a Stability Study.
Disclaimer: The information provided in this guide is based on publicly available data and is intended for informational purposes only. Researchers should conduct their own validation studies to confirm the solubility and stability of this compound under their specific experimental conditions.
References
DL-Isocitric Acid Trisodium Salt Hydrate: An Endogenous Metabolite at the Crossroads of Metabolism and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Isocitric acid trisodium (B8492382) salt hydrate, a salt of the endogenous metabolite isocitrate, occupies a pivotal position in central metabolism. As a key intermediate in the tricarboxylic acid (TCA) cycle, its primary function is intertwined with cellular energy production and the generation of reducing equivalents. Beyond this canonical role, isocitrate metabolism, orchestrated by a family of isocitrate dehydrogenase (IDH) enzymes, has profound implications for cellular redox homeostasis, biosynthetic processes, and even oncogenesis. This technical guide provides a comprehensive overview of the function of isocitrate as an endogenous metabolite, detailing its metabolic fate, the signaling pathways it influences, and its broader physiological and pathophysiological significance. The document includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visual representations of the core pathways to serve as a valuable resource for researchers in metabolism, oncology, and drug discovery.
Core Function as an Endogenous Metabolite
Isocitrate is a six-carbon tricarboxylic acid that serves as a critical intermediate in the mitochondrial matrix. It is formed from its isomer, citrate (B86180), through the action of the enzyme aconitase.[1] The primary and most well-understood function of isocitrate is its role as a substrate in the TCA cycle, a series of biochemical reactions essential for cellular respiration in aerobic organisms.[2]
The Tricarboxylic Acid (TCA) Cycle
In the third step of the TCA cycle, isocitrate is oxidatively decarboxylated to the five-carbon molecule α-ketoglutarate.[2] This reaction is a rate-limiting step and is catalyzed by the enzyme isocitrate dehydrogenase (IDH).[3] The conversion of isocitrate to α-ketoglutarate is a crucial juncture in the cycle, as it is one of the reactions that releases a molecule of carbon dioxide and generates the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) from NAD+.[2] NADH subsequently donates its electrons to the electron transport chain to drive the synthesis of ATP, the cell's primary energy currency.[2]
Isocitrate Dehydrogenase (IDH) Isoforms
The enzymatic conversion of isocitrate is carried out by three main isoforms of isocitrate dehydrogenase, which differ in their subcellular localization and cofactor requirements.[2]
-
IDH1: Located in the cytoplasm and peroxisomes, IDH1 is NADP+-dependent.[4] It plays a significant role in generating NADPH in the cytosol, which is essential for reductive biosynthesis and for protecting the cell against oxidative damage.[4][5]
-
IDH2: This NADP+-dependent isoform is found in the mitochondria.[5] Similar to IDH1, it contributes to the mitochondrial pool of NADPH, which is crucial for mitochondrial redox homeostasis.[6]
-
IDH3: The NAD+-dependent IDH3 is exclusively located in the mitochondria and is the primary enzyme responsible for the conversion of isocitrate to α-ketoglutarate within the TCA cycle.[2][5]
The differential localization and cofactor specificity of these isoforms highlight the diverse roles of isocitrate metabolism in different cellular compartments.
Quantitative Data
Table 1: Kinetic Parameters of Isocitrate Dehydrogenase (IDH) Isoforms
| Enzyme Isoform | Organism/Tissue | Substrate | K_m_ (μM) | V_max_ (μM/min) | Reference(s) |
| IDH1 (R132H mutant) | Human (Purified) | Isocitrate | >50-fold increase vs WT | Greatly reduced vs WT | [4] |
| IDH2 (R172Q mutant) | Porcine (Analogous) | Isocitrate | 100-fold increase vs WT | 2-fold reduced vs WT | [4] |
| SpIDH (recombinant) | Shewanella putrefaciens | NAD+ | 334 | 4.6 | [7] |
Table 2: Reported Concentrations of Isocitrate and Related Metabolites
| Metabolite | Organism/Cell Type | Condition | Concentration | Reference(s) |
| Isocitrate | Candida oleophila | Non-producing, pH 3 | 156.4 mg/g dried biomass (~370.1 mM) | [8] |
| Citrate | Candida oleophila | Non-producing, pH 3 | 57.6 mg/g dried biomass (~136.3 mM) | [8] |
| 2-Hydroxyglutarate (2-HG) | Human Glioma Tissue (with IDH1 mutation) | - | >100-fold higher than WT | [4] |
| 2-Hydroxyglutarate (2-HG) | Human Plasma (Healthy) | - | 0.38 ± 0.11 µM | [9] |
Table 3: Serum IDH-2 Activity in Breast Carcinoma Patients
| Group | Mean Serum IDH-2 Activity (mU/ml) | p-value | Reference(s) |
| Carcinoma Breast Patients (Pre-chemotherapy) | 0.74 ± 0.44 | <0.05 (vs Control) | [10] |
| Control Group | 0.44 ± 0.30 | [10] | |
| Carcinoma Breast Patients (Post-chemotherapy) | 0.46 ± 0.30 | 0.019 (vs Pre-chemotherapy) | [10] |
Signaling Pathways and Regulatory Roles
Beyond its direct role in the TCA cycle, isocitrate and its metabolic pathway are integral to several cellular signaling and regulatory networks.
Allosteric Regulation of IDH3
The activity of the mitochondrial NAD+-dependent IDH3 is a key regulatory point in the TCA cycle.[5] Its activity is allosterically regulated by the energy status of the cell. High levels of ATP and NADH, indicative of a high energy state, inhibit IDH3, thereby slowing down the TCA cycle.[11] Conversely, ADP and Ca2+, which signal a need for energy, act as allosteric activators, increasing the enzyme's activity.[3] Citrate can also act as an allosteric activator of IDH3.[5] This intricate regulation ensures that the rate of the TCA cycle is tightly coupled to the cell's energy demands.
Caption: Allosteric regulation of mitochondrial IDH3 activity.
Role in Cellular Redox Homeostasis
The NADP+-dependent IDH isoforms, IDH1 and IDH2, are major producers of NADPH in the cytosol and mitochondria, respectively.[4] NADPH is a critical reducing equivalent that plays a central role in protecting cells from oxidative stress by regenerating reduced glutathione, a major cellular antioxidant.[4] The activity of IDH1 and IDH2 is therefore crucial for maintaining cellular redox balance.
Link to Hypoxia Signaling and Cancer
Mutations in IDH1 and IDH2 are frequently observed in various cancers, including gliomas and acute myeloid leukemia.[4] These mutations confer a neomorphic activity to the enzymes, causing them to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[4] The accumulation of 2-HG can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that are involved in the degradation of hypoxia-inducible factor 1-alpha (HIF-1α).[5][12] This can lead to the stabilization of HIF-1α and the activation of hypoxic signaling pathways even under normoxic conditions, promoting tumor growth.[12]
Caption: IDH mutations lead to 2-HG production and HIF-1α stabilization.
Non-Canonical TCA Cycle and Biosynthesis
In certain cellular contexts, such as in rapidly proliferating cancer cells, a "non-canonical" TCA cycle can operate. This involves the export of mitochondrial citrate to the cytosol, where it is converted to isocitrate by cytosolic aconitase (ACO1). Cytosolic IDH1 then converts this isocitrate to α-ketoglutarate, generating NADPH. This pathway provides a source of cytosolic α-ketoglutarate and NADPH for various biosynthetic processes, including lipid synthesis.
Experimental Protocols
Accurate measurement of isocitrate levels and the activity of IDH enzymes is crucial for studying their roles in health and disease.
Preparation of Cell and Tissue Lysates for Metabolite Analysis
Objective: To extract intracellular metabolites while quenching enzymatic activity.
Materials:
-
Cultured cells or tissue samples
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper (for adherent cells)
-
Homogenizer (for tissue)
-
Centrifuge
Protocol for Adherent Cells:
-
Aspirate the culture medium and quickly wash the cells with ice-cold PBS.
-
Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolism.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells in the extraction solvent and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at a low speed.
-
Quickly wash the cell pellet with ice-cold PBS.
-
Flash-freeze the cell pellet in liquid nitrogen.
-
Add a pre-chilled extraction solvent and resuspend the pellet by vortexing.
-
Proceed from step 5 of the adherent cell protocol.
Protocol for Tissue Samples:
-
Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen.
-
Weigh the frozen tissue.
-
Add a pre-chilled extraction solvent and homogenize the tissue on ice using a suitable homogenizer.
-
Vortex the homogenate vigorously.
-
Centrifuge at high speed at 4°C to pellet tissue debris.
-
Collect the supernatant for analysis.
Enzymatic Assay for Isocitrate Concentration
Principle: This assay is based on the oxidative decarboxylation of isocitrate by IDH, which is coupled to the reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.
Materials:
-
Sample extract
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
MgCl₂ solution
-
NADP+ solution
-
Isocitrate dehydrogenase (NADP+-dependent) enzyme
-
96-well UV-transparent plate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADP+ in each well of the 96-well plate.
-
Add the sample extract to the wells. Include a blank control with extraction solvent instead of the sample.
-
Measure the initial absorbance at 340 nm (A_initial_).
-
Initiate the reaction by adding the isocitrate dehydrogenase enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the final absorbance at 340 nm (A_final_).
-
Calculate the change in absorbance (ΔA = A_final_ - A_initial_).
-
Determine the concentration of isocitrate in the sample using a standard curve prepared with known concentrations of isocitric acid.
Isocitrate Dehydrogenase (IDH) Activity Assay
Principle: This assay measures the rate of NADPH or NADH production from the conversion of isocitrate to α-ketoglutarate by IDH.
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Isocitrate solution
-
NAD+ or NADP+ solution
-
96-well plate
-
Spectrophotometer with kinetic reading capabilities
Protocol:
-
Prepare a reaction mixture containing the assay buffer, isocitrate, and either NAD+ (for IDH3) or NADP+ (for IDH1/2) in each well.
-
Add the cell or tissue lysate to the wells to initiate the reaction.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time in kinetic mode.
-
The rate of the reaction (change in absorbance per minute) is proportional to the IDH activity in the sample.
-
Calculate the specific activity of the enzyme (e.g., in units per milligram of protein), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH or NADH per minute under the specified conditions.
Caption: A typical experimental workflow for measuring intracellular isocitrate concentration.
Conclusion
DL-Isocitric acid trisodium salt hydrate, as a source of the endogenous metabolite isocitrate, is far more than a simple intermediate in the TCA cycle. Its metabolism is intricately linked to cellular energy status, redox balance, and biosynthetic processes. The enzymes that govern its conversion, particularly the IDH isoforms, are critical regulatory hubs in these pathways. The discovery of IDH mutations in cancer has further underscored the importance of isocitrate metabolism in human disease, opening new avenues for therapeutic intervention. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this pivotal metabolite in physiology and pathology. A deeper understanding of isocitrate's function will undoubtedly continue to yield valuable insights for the development of novel diagnostic and therapeutic strategies.
References
- 1. The isocitrate dehydrogenase phosphorylation cycle: regulation and enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Mitochondrial NADPH-Dependent Isocitrate Dehydrogenase in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Isocitrate Dehydrogenase -2 (IDH-2) Activity in Human Serum as a Biomarker in Chemotherapy Patients of Breast Carcinoma: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. jackwestin.com [jackwestin.com]
- 11. Isocitrate dehydrogenases 2-mediated dysfunctional metabolic reprogramming promotes intestinal cancer progression via regulating HIF-1A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistically informed machine learning links non-canonical TCA cycle activity to Warburg metabolism and hallmarks of malignancy | PLOS Computational Biology [journals.plos.org]
Enzyme Kinetics of Isocitrate Dehydrogenase with DL-Isocitric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics of isocitrate dehydrogenase (IDH) with its substrate, DL-Isocitric acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate mechanisms of cellular metabolism and the therapeutic potential of targeting IDH. This document delves into the kinetic parameters of IDH, detailed experimental protocols for its study, and the critical signaling pathways in which this enzyme participates.
Introduction to Isocitrate Dehydrogenase
Isocitrate dehydrogenase (IDH) is a critical enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. In humans, three isoforms of IDH have been identified: the NADP⁺-dependent IDH1, located in the cytoplasm and peroxisomes, the mitochondrial NADP⁺-dependent IDH2, and the NAD⁺-dependent IDH3, which is a key component of the mitochondrial tricarboxylic acid (TCA) cycle.[1][2][3] These enzymes play a central role in cellular metabolism, not only in energy production but also in biosynthetic processes and cellular defense against oxidative stress.[4]
Mutations in IDH1 and IDH2 have been identified as key drivers in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[5] Consequently, understanding the kinetics of both wild-type and mutant IDH is of paramount importance for the development of targeted cancer therapies.
Quantitative Kinetic Data
The following tables summarize the kinetic parameters of isocitrate dehydrogenase from various sources with isocitrate as the substrate. It is important to note that the use of DL-isocitrate, a racemic mixture of D- and L-isocitrate, is common in many assays. The stereoselectivity of IDH can be influenced by factors such as the presence of divalent metal ions.[6]
Table 1: Kinetic Parameters of NADP⁺-Dependent Isocitrate Dehydrogenase with DL-Isocitrate
| Enzyme Source | Isoform | Km (μM) for DL-Isocitrate | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) | Experimental Conditions | Reference |
| Acidophilic Micrarchaeon | MhIDH | 53.03 ± 5.63 | 38.48 ± 1.62 | 725 ± 107.62 | 28°C, pH 8.0, presence of Mg²⁺, 1 mM DL-isocitrate, 20 mM NADP⁺ | [7] |
Table 2: Kinetic Parameters of NADP⁺-Dependent Isocitrate Dehydrogenase with NADP⁺
| Enzyme Source | Isoform | Km (μM) for NADP⁺ | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) | Experimental Conditions | Reference |
| Acidophilic Micrarchaeon | MhIDH | 1940 ± 120 | 43.99 ± 1.46 | 22.69 ± 2.15 | 28°C, pH 8.0, presence of Mg²⁺, 1 mM DL-isocitrate, varying NADP⁺ | [7] |
Table 3: Kinetic Parameters for Wild-Type and Mutant Mouse Mitochondrial IDH2 (mIDH2)
| Enzyme | Km (μM) for Isocitrate | Vmax (μM/min) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) |
| WT | 33.7 ± 2.4 | 0.031 ± 0.0006 | 6.36 ± 0.14 | 0.186 ± 0.011 |
| K256Q | 30.4 ± 2.3 | 0.013 ± 0.0002 | 2.66 ± 0.04 | 0.088 ± 0.008 |
| K413Q | 55.5 ± 7.1 | 0.023 ± 0.001 | 4.61 ± 0.15 | 0.083 ± 0.008 |
These values are the means of four technically independent replicates and are displayed as the means ± SD.[8]
Experimental Protocols
A standardized and reliable experimental protocol is crucial for obtaining accurate and reproducible kinetic data for isocitrate dehydrogenase. Below is a detailed methodology for a continuous spectrophotometric rate determination assay.
Principle of the Assay
The activity of NADP⁺-dependent isocitrate dehydrogenase is typically determined by monitoring the production of NADPH, which absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity. The reaction catalyzed is as follows:
DL-Isocitrate + NADP⁺ --(IDH)--> α-Ketoglutarate + CO₂ + NADPH + H⁺
Reagents and Buffers
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 10 mM MgCl₂.
-
DL-Isocitrate Solution: Prepare a stock solution of 100 mM DL-Isocitric acid trisodium (B8492382) salt in deionized water.
-
NADP⁺ Solution: Prepare a stock solution of 20 mM NADP⁺ sodium salt in deionized water.
-
Enzyme Solution: Purified isocitrate dehydrogenase diluted in cold assay buffer to a suitable concentration for measurement.
Spectrophotometric Assay Protocol
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding the following components:
-
850 µL of Assay Buffer
-
50 µL of 20 mM NADP⁺ solution (final concentration: 1 mM)
-
Varying volumes of 100 mM DL-Isocitrate stock solution to achieve a range of final concentrations (e.g., 0.05 mM to 2 mM).
-
Add deionized water to bring the total volume to 990 µL.
-
-
Temperature Equilibration: Incubate the cuvette in a spectrophotometer with a thermostatically controlled cuvette holder at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.
-
Initiation of Reaction: Add 10 µL of the diluted enzyme solution to the cuvette and mix thoroughly by gentle inversion.
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm over a period of 3-5 minutes. The rate of reaction should be linear during this initial period.
-
Blank Measurement: A blank reaction should be performed by omitting the enzyme or the substrate from the reaction mixture to account for any non-enzymatic reduction of NADP⁺.
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving isocitrate dehydrogenase and a typical experimental workflow for its kinetic analysis.
Isocitrate Dehydrogenase in the Tricarboxylic Acid (TCA) Cycle
Caption: Role of IDH3 in the Tricarboxylic Acid (TCA) Cycle.
Neomorphic Activity of Mutant IDH1/2
Caption: Production of 2-HG by mutant IDH enzymes.
General Experimental Workflow for IDH Kinetic Assay
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. bmrservice.com [bmrservice.com]
- 4. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Characterization of Recombinant Isocitrate Dehydrogenase and Its Putative Role in the Physiology of an Acidophilic Micrarchaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Crossroads of Metabolism: A Technical Guide to the Natural Sources and Commercial Synthesis of DL-Isocitric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Isocitric acid, a key intermediate in the central metabolic pathway of most living organisms, is garnering increasing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence of DL-isocitric acid and delves into the intricacies of its commercial synthesis. The document outlines the primary methodologies for both microbial fermentation and chemical synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Natural Sources of DL-Isocitric Acid
Isocitric acid is a ubiquitous molecule found in a wide array of biological systems as a crucial component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[1] While present in plants, animals, and microorganisms, its concentration is typically significantly lower than its isomer, citric acid, making direct extraction from most natural sources economically challenging.[1]
Plant Sources
Isocitric acid is found in various fruits and vegetables.[1] The ratio of citric acid to D-isocitric acid is a critical indicator used to determine the authenticity of fruit juices, particularly citrus juices.[1] For example, in genuine orange juice, this ratio is generally below 130.[1] Some plants, like those in the Crassulaceae family, can accumulate higher amounts of isocitric acid.[2][3]
Microbial Sources
A diverse range of microorganisms produce isocitric acid as a metabolic intermediate. Notably, certain yeasts have been identified as potent producers, capable of accumulating significant quantities under specific culture conditions. The yeast Yarrowia lipolytica stands out as a particularly efficient producer and is widely used in industrial fermentation processes.[1][4]
Commercial Synthesis of DL-Isocitric Acid
The commercial production of DL-isocitric acid is primarily achieved through two main routes: microbial fermentation and chemical synthesis. Fermentation is currently the more established and economically viable method.
Microbial Fermentation
The production of isocitric acid via fermentation using the yeast Yarrowia lipolytica is a well-documented and optimized process.[5] This method allows for the production of the specific biologically active threo-Ds-form of isocitric acid.[5][6] By carefully controlling fermentation parameters, it is possible to achieve high yields and selectivity for isocitric acid over its isomer, citric acid.[5][6]
The following tables summarize key quantitative data from various studies on isocitric acid production using Yarrowia lipolytica.
| Table 1: Effect of pO₂ on Isocitric Acid Production | |
| pO₂ (% of saturation) | Isocitric Acid (g/L) |
| 5-10 | Low |
| 20-25 | Decreased by 1.7 times from max |
| 30-35 | High |
| 40-45 | High |
| 50-55 | 59.0 (Maximum) |
| 60-65 | High |
| 70-80 | Decreased by 1.7 times from max |
| Data from a study on Y. lipolytica VKM Y-2373 at 29°C and pH 6.0.[5] |
| Table 2: Effect of Itaconic Acid on Isocitric Acid Production | |
| Itaconic Acid (mM) | Isocitric Acid (g/L) |
| 0 | 64.3 |
| 30 | 72.19 |
| Itaconic acid acts as an inhibitor of isocitrate lyase, shifting the metabolic pathway towards isocitric acid production.[5] |
| Table 3: Optimized Fermentation Parameters and Yields | |
| Parameter | Value |
| Microorganism | Yarrowia lipolytica VKM Y-2373 |
| Carbon Source | Ethanol |
| Temperature | 29°C |
| pH (Growth Phase) | 5.0 |
| pH (Acid Formation Phase) | 6.0 |
| pO₂ (Growth Phase) | 20-25% |
| pO₂ (Acid Formation Phase) | 50-55% |
| Media Additives | 0.6 mg/L Zinc, 1.2 mg/L Iron, 30 mM Itaconic Acid |
| Isocitric Acid Titer | 90.5 g/L |
| Process Selectivity | 80% |
| Mass Yield (Y_ICA) | 0.77 g/g |
| This optimized process demonstrates a highly efficient production of isocitric acid.[5][7] |
| Table 4: Large-Scale Fermentation Results | |
| Parameter | Value |
| Bioreactor Volume | 500 L |
| Carbon Source | Rapeseed Oil |
| Isocitric Acid Titer | 64.1 g/L |
| Product Yield (Y_p) | 0.72 g/g |
| Volume Productivity (Q_p) | 0.54 g/L·h |
| Demonstrates the scalability of the fermentation process.[8] |
Protocol 1: Optimized Fermentation of Yarrowia lipolytica for Isocitric Acid Production [5][7]
-
Inoculum Preparation: Cultivate Yarrowia lipolytica VKM Y-2373 on a suitable agar (B569324) medium. Transfer a loopful of the culture to a liquid pre-culture medium and incubate until a sufficient cell density is reached.
-
Fermentation Medium: Prepare a balanced nutrition medium containing a carbon source (e.g., ethanol), a nitrogen source, and essential minerals. Supplement the medium with 0.6 mg/L of zinc and 1.2 mg/L of iron.
-
Fermenter Setup: Inoculate a 10 L fermenter with a working volume of 5 L with the pre-culture.
-
Growth Phase (up to 24 hours):
-
Maintain the temperature at 29 ± 0.5°C.
-
Control the pH at 5.0 ± 0.1.
-
Maintain the dissolved oxygen level (pO₂) at 20-25% of saturation.
-
Set the agitation speed to 800 rpm.
-
-
Acid Formation Phase (after 24 hours):
-
Shift the pH to 6.0.
-
Increase the pO₂ to 50-55% of saturation.
-
Introduce 30 mM of itaconic acid to inhibit isocitrate lyase.
-
-
Cultivation: Continue the fermentation for 6 days.
-
Monitoring: Regularly monitor biomass, nitrogen consumption, and the concentrations of isocitric acid and citric acid.
Protocol 2: Isolation and Purification of Isocitric Acid from Fermentation Broth [9][10][11]
-
Cell Separation: Remove the yeast cells from the fermentation broth by centrifugation or filtration.
-
Clarification: Clarify the supernatant to remove any remaining solids.
-
Adsorption: Pass the clarified broth through a column packed with activated carbon. The isocitric acid and citric acid will adsorb to the carbon.[9][10]
-
Washing: Wash the column with deionized water to remove unbound impurities.[9]
-
Elution: Elute the bound organic acids from the activated carbon using methanol.[9][10]
-
Esterification: Convert the mixture of eluted acids to their trimethyl esters.
-
Separation: Separate the solid trimethyl ester of citric acid from the liquid trimethyl ester of isocitric acid by crystallization.[9]
-
Hydrolysis: Hydrolyze the purified isocitrate trimethyl ester to obtain pure (2R,3S)-isocitric acid.[9]
Chemical Synthesis
While microbial fermentation is the preferred method for producing the natural stereoisomer of isocitric acid, chemical synthesis routes have also been developed. A notable method involves the oxidation of 1,1,2,3-propane tetracarboxylic acid or its esters.[12] This non-enzymatic, non-Krebs cycle route produces a mixture of isocitric and alloisocitric acids.[12] The starting material is halogenated with a hypohalite (chlorine or bromine) or reacted with hydrogen peroxide and catalytic iodine at a pH of approximately 5 to generate the isocitric acid lactones.[12] Subsequent hydrolysis yields the mixture of isocitrates.[12]
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Conclusion
DL-Isocitric acid, a vital metabolite, presents significant opportunities in various scientific and therapeutic fields. While naturally present in numerous organisms, its low abundance necessitates commercial production methods. Microbial fermentation, particularly with Yarrowia lipolytica, has emerged as a highly efficient and scalable approach for producing the biologically active stereoisomer. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore and optimize the production and application of this promising molecule. Chemical synthesis offers an alternative route, albeit with less stereospecificity. The continued refinement of these synthesis and purification techniques will be crucial in unlocking the full potential of DL-isocitric acid in drug development and other advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Isocitric acid - Wikipedia [en.wikipedia.org]
- 5. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-Enzymatic Chemical Method for Conversion of cis Aconitic acid into Citric acid and Reaction Mechanisms [oddwheel.com]
Navigating the Safety Profile of DL-Isocitric Acid Trisodium Salt Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303). The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding for researchers and professionals in drug development.
Chemical and Physical Properties
DL-Isocitric acid trisodium salt hydrate is a white crystalline powder. It is the trisodium salt of isocitric acid, a structural isomer of citric acid and an important intermediate in the citric acid (TCA) cycle.[1] While detailed physical and chemical properties are not always exhaustively reported, the following table summarizes available data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Na₃O₇ · xH₂O | [2] |
| Molecular Weight | 258.07 g/mol (anhydrous basis) | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Readily soluble in water | [4] |
| Melting Point | >300 °C | [1] |
| Stability | Stable under normal conditions; hygroscopic | [1][5] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is generally not classified as a hazardous substance.[6][7][8] It is not listed as a carcinogen by IARC, ACGIH, or NTP.[6]
NFPA Ratings (scale 0-4):
-
Health: 0
-
Fire: 0
-
Reactivity: 0[7]
Toxicological Data
For context, data for the structurally similar and widely used compound, Trisodium Citrate , is provided below. It is important to note that this is a surrogate and may not perfectly reflect the toxicology of this compound.
| Compound | Test | Route | Species | Value | Source(s) |
| Trisodium Citrate | LD50 | Oral | Rat | > 8000 mg/kg | [11] |
| Trisodium Citrate | LD50 | Dermal | Rat | > 2000 mg/kg | [12] |
| Citric Acid | LD50 | Oral | Rat | 3000 - 12000 mg/kg | [13] |
The low acute toxicity of citric acid and its salts suggests that this compound is also likely to have a low toxicity profile.
Handling and Storage Precautions
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Avoid contact with skin and eyes.[5]
-
Do not breathe dust.[5]
-
Ensure adequate ventilation.[2]
-
Use personal protective equipment as required.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Keep container tightly closed.[5]
-
Store in a dry and well-ventilated place.[4]
-
Protect from moisture as the substance is hygroscopic.[5]
-
Avoid direct sunlight.[5]
First-Aid Measures
In case of exposure, follow these standard first-aid procedures:
| Exposure Route | First-Aid Measures | Source(s) |
| Inhalation | Remove person to fresh air. If breathing is difficult, give oxygen or artificial respiration. Seek medical advice if you feel unwell. | [5] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5] |
| Ingestion | Rinse mouth out with water. Do NOT induce vomiting. If you feel unwell, seek medical advice. | [6] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Recommendation | Source(s) |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [10] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). | [10] |
| Respiratory Protection | Not required under normal use. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | [10] |
| Body Protection | Wear a lab coat. | [10] |
Experimental Protocols
As this compound is not classified as hazardous, specific safety testing protocols are not commonly published. However, a general protocol for assessing the acute oral toxicity of a new chemical substance, based on OECD Guideline 420 (Fixed Dose Procedure), is provided below as a representative methodology.
Representative Experimental Protocol: Acute Oral Toxicity Assessment (Adapted from OECD 420)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rodents (e.g., rats), typically females.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature and humidity. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.
-
Administration of Doses: The substance is administered in a single dose by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing data.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.
-
Endpoint: The primary endpoint is the observation of clear signs of toxicity at one of the fixed dose levels, rather than mortality.
-
Data Analysis: The results are used to classify the substance according to its toxicity.
Signaling Pathways and Logical Relationships
DL-Isocitric acid is a key intermediate in the Citric Acid (TCA) Cycle , a fundamental metabolic pathway. The following diagrams illustrate its central role and the general workflow for handling this chemical safely in a laboratory setting.
The conversion of isocitrate to α-ketoglutarate is a critical regulatory step in the TCA cycle, catalyzed by the enzyme isocitrate dehydrogenase.[14][15]
This workflow outlines the essential steps for safely handling this compound, from initial preparation to final storage.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocitrate Dehydrogenase [chem.uwec.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebi.ac.uk [ebi.ac.uk]
- 8. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. umwelt-online.de [umwelt-online.de]
- 11. actylislab.com [actylislab.com]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. byjus.com [byjus.com]
Methodological & Application
Application Notes and Protocols for Isocitrate Lyase Activity Assay Using DL-Isocitric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, an alternative metabolic pathway to the tricarboxylic acid (TCA) cycle.[1] This cycle is crucial for bacteria, fungi, and plants, enabling them to utilize two-carbon compounds like acetate (B1210297) for growth by bypassing the decarboxylation steps of the TCA cycle.[1] As this enzyme is absent in mammals, it represents a promising target for the development of novel antimicrobial agents.[2] This document provides a detailed protocol for determining isocitrate lyase activity using a continuous spectrophotometric rate determination method with DL-Isocitric acid as the substrate.
Principle of the Assay
The assay quantifies isocitrate lyase activity by measuring the formation of one of its products, glyoxylate. Isocitrate lyase catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate.[1][3] The generated glyoxylate then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone.[1][3][4][5] This product can be detected spectrophotometrically by monitoring the increase in absorbance at 324 nm.[3] The rate of increase in absorbance is directly proportional to the isocitrate lyase activity in the sample.
Data Presentation: Quantitative Assay Parameters
The following table summarizes the recommended concentrations and conditions for the isocitrate lyase activity assay.
| Parameter | Stock Solution Concentration | Volume for 1 mL Reaction | Final Assay Concentration |
| Imidazole Buffer, pH 6.8 | 50 mM | 0.50 mL | 30 mM |
| Magnesium Chloride (MgCl₂) | 50 mM | 0.10 mL | 5 mM |
| Ethylenediaminetetraacetic Acid (EDTA) | 10 mM | 0.10 mL | 1 mM |
| Phenylhydrazine HCl | 40 mM | 0.10 mL | 4 mM |
| DL-Isocitric Acid | 10 mM | 0.10 mL | 1 mM |
| Isocitrate Lyase Enzyme | 0.05 - 0.07 units/mL | 0.10 mL | 0.005 - 0.007 units |
| Reaction Conditions | |||
| Temperature | 30°C | ||
| pH | 6.8 | ||
| Wavelength for Absorbance | 324 nm | ||
| Light Path | 1 cm |
Experimental Protocols
Materials and Reagents
-
Imidazole (Sigma Prod. No. I-0125 or equivalent)
-
Magnesium Chloride, Hexahydrate (Sigma Prod. No. M-0250 or equivalent)
-
Ethylenediaminetetraacetic Acid, Disodium Salt, Dihydrate (Sigma Stock No. ED2SS or equivalent)
-
Phenylhydrazine Hydrochloride (Sigma Prod. No. P-6926 or equivalent)
-
DL-Isocitric Acid, Trisodium Salt (Sigma Prod. No. I-1252 or equivalent)[3]
-
Isocitrate Lyase Enzyme Solution
-
1 M HCl
-
Deionized water
-
Spectrophotometer capable of reading at 324 nm
-
Cuvettes
-
Pipettes
Preparation of Reagents
-
50 mM Imidazole Buffer, pH 6.8 at 30°C: Dissolve an appropriate amount of Imidazole in deionized water to make a 50 mM solution. Adjust the pH to 6.8 at 30°C using 1 M HCl.[3]
-
50 mM Magnesium Chloride (MgCl₂) Solution: Prepare a 50 mM solution of MgCl₂ in deionized water.[3]
-
10 mM Ethylenediaminetetraacetic Acid (EDTA) Solution: Prepare a 10 mM solution of EDTA in deionized water.[3]
-
40 mM Phenylhydrazine HCl Solution: Prepare a 40 mM solution of Phenylhydrazine HCl in deionized water.[3]
-
10 mM DL-Isocitric Acid Solution: Prepare a 10 mM solution of DL-Isocitric Acid in deionized water.[3]
-
Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution containing 0.05 - 0.07 units/mL of Isocitrate Lyase in cold 50 mM Imidazole Buffer (Reagent A).[3]
Assay Procedure
-
Pipette the following reagents into suitable cuvettes for both the test and blank samples:
-
0.50 mL of 50 mM Imidazole Buffer
-
0.10 mL of 50 mM MgCl₂ Solution
-
0.10 mL of 10 mM EDTA Solution
-
0.10 mL of 40 mM Phenylhydrazine HCl Solution
-
0.10 mL of 10 mM DL-Isocitric Acid Solution[3]
-
-
Mix the contents of the cuvettes by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.[3]
-
Monitor the absorbance at 324 nm until it is constant.[3]
-
To the test cuvette, add 0.10 mL of the Isocitrate Lyase Enzyme Solution. To the blank cuvette, add 0.10 mL of the cold Imidazole Buffer.
-
Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.[3]
-
Determine the rate of change in absorbance per minute (ΔA₃₂₄nm/minute) using the maximum linear rate for both the test and the blank.[3]
Calculation of Enzyme Activity
One unit of isocitrate lyase is defined as the amount of enzyme that catalyzes the formation of 1 µmole of glyoxylate per minute at pH 6.8 and 30°C.[3][4]
The activity can be calculated using the Beer-Lambert law:
Units/mL enzyme = (ΔA₃₂₄nm/min Test - ΔA₃₂₄nm/min Blank) * (Total Volume of Assay) / (ε * Light Path * Volume of Enzyme)
Where:
-
ε (molar extinction coefficient of glyoxylate phenylhydrazone) = 17.0 mM⁻¹ cm⁻¹[2]
-
Total Volume of Assay = 1.0 mL
-
Light Path = 1 cm
-
Volume of Enzyme = 0.1 mL
Visualizations
Biochemical Reaction and Detection Pathway
Caption: Biochemical reaction catalyzed by Isocitrate Lyase and subsequent detection of glyoxylate.
Experimental Workflow
Caption: Step-by-step workflow for the isocitrate lyase activity assay.
References
Preparation of DL-Isocitric Acid Trisodium Salt Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular energy metabolism and biosynthesis.[1] The trisodium (B8492382) salt of DL-isocitric acid is a stable and water-soluble form of this metabolite, making it suitable for use in cell culture applications.[2][3] Exogenous administration of isocitrate can be utilized to study its effects on cellular processes such as proliferation, differentiation, and metabolic pathways. This document provides a detailed protocol for the preparation of a sterile DL-Isocitric acid trisodium salt solution for use in cell culture experiments.
Data Presentation
The following table summarizes the key quantitative data for the preparation of DL-Isocitric acid trisodium salt solution.
| Parameter | Value | Reference |
| Chemical Formula | C₆H₅Na₃O₇ | [4] |
| Molecular Weight | 258.07 g/mol (anhydrous) | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility in Water | ≥ 100 mg/mL (≥ 387 mM) | [1] |
| Solubility in PBS (pH 7.2) | 5 mg/mL (approximately 19.4 mM) | [caymanchem.com] |
| Recommended Solvent | Cell culture grade water or Phosphate Buffered Saline (PBS) | Inferred from solubility data |
| Sterilization Method | Filtration through a 0.22 µm sterile filter | [1] |
| Storage of Powder | 4°C, sealed and protected from moisture | [1] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months | [1] |
| Typical Working Concentration Range | Empirically determined, typically in the µM to low mM range | General knowledge |
Experimental Protocols
This section details the materials required and the step-by-step procedure for preparing a sterile stock solution of DL-Isocitric acid trisodium salt.
Materials and Reagents
-
DL-Isocitric acid trisodium salt (CAS No. 1637-73-6)
-
Cell culture grade water or sterile Phosphate Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 100 mM Stock Solution
-
Calculate the required mass:
-
To prepare 10 mL of a 100 mM stock solution, calculate the mass of DL-Isocitric acid trisodium salt needed using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 258.07 g/mol = 0.258 g
-
-
-
Dissolution:
-
Under aseptic conditions in a laminar flow hood, weigh out 0.258 g of DL-Isocitric acid trisodium salt powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 8 mL of cell culture grade water or sterile PBS to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Volume Adjustment:
-
Once fully dissolved, bring the final volume to 10 mL with the same solvent.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile 15 mL conical tube. This step is crucial to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, nuclease-free microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
-
Use in Cell Culture
-
Thaw an aliquot of the stock solution at room temperature or on ice.
-
Dilute the stock solution to the desired final working concentration in your cell culture medium.
-
It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell type and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central metabolic role of isocitrate and the workflow for preparing the sterile solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Role for Cytosolic Isocitrate Dehydrogenase as a Negative Regulator of Glucose Signaling for Insulin Secretion in Pancreatic ß-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A Role for Cytosolic Isocitrate Dehydrogenase as a Negative Regulator of Glucose Signaling for Insulin Secretion in Pancreatic ß-Cells | Semantic Scholar [semanticscholar.org]
- 4. DL-Isocitric acid (trisodium salt) | 1637-73-6 [b2b.sigmaaldrich.com]
- 5. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of DL-Isocitric acid in metabolomics sample preparation.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
DL-Isocitric acid, a key intermediate in the citric acid cycle, presents a novel application in metabolomics sample preparation as a mild acidic modifier for quenching and extraction solutions. Its unique properties as a tricarboxylic acid offer potential advantages in preserving the integrity of the metabolome during the critical pre-analytical phase.
Traditionally, strong acids or volatile organic acids like formic acid are employed to acidify extraction solvents. While effective, these can sometimes lead to the degradation of acid-labile metabolites. DL-Isocitric acid, being a naturally occurring and less harsh acid, can serve as an alternative to create a mildly acidic environment. This can be particularly beneficial for the stabilization and efficient extraction of a broad range of metabolites, including those susceptible to hydrolysis or degradation under more extreme pH conditions.
Furthermore, the chelating properties of isocitric acid can aid in sequestering divalent metal cations (e.g., Mg²⁺, Fe²⁺) that can act as cofactors for enzymatic degradation of metabolites. By effectively removing these ions from the solution, DL-Isocitric acid can contribute to a more rapid and complete quenching of metabolic activity, ensuring that the measured metabolite profile accurately reflects the biological state at the time of sampling.
The use of DL-Isocitric acid is compatible with downstream analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). For GC-MS analysis, the non-volatile nature of DL-Isocitric acid necessitates its removal or derivatization, which can be integrated into standard derivatization protocols.
Experimental Protocols
Protocol 1: Preparation of DL-Isocitric Acid Modified Quenching/Extraction Solution
This protocol describes the preparation of a quenching and extraction solution using DL-Isocitric acid for untargeted metabolomics of adherent mammalian cells.
Materials:
-
DL-Isocitric acid trisodium (B8492382) salt
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Prepare the DL-Isocitric Acid Stock Solution (100 mM):
-
Dissolve 25.81 mg of DL-Isocitric acid trisodium salt in 1 mL of LC-MS grade water.
-
Vortex until fully dissolved.
-
Store at -20°C.
-
-
Prepare the Quenching/Extraction Solution (80% Methanol with 1 mM DL-Isocitric Acid):
-
In a 50 mL conical tube, combine:
-
40 mL of ice-cold Methanol
-
10 mL of ice-cold Water
-
500 µL of 100 mM DL-Isocitric Acid stock solution.
-
-
Vortex to mix thoroughly.
-
Pre-cool the solution to -80°C before use.
-
-
Cell Quenching and Metabolite Extraction:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with 5 mL of ice-cold PBS.
-
Immediately aspirate the PBS and flash-freeze the cells by adding liquid nitrogen directly to the culture dish.
-
Add 1 mL of the pre-cooled (-80°C) Quenching/Extraction Solution to each well/dish.
-
Using a pre-chilled cell scraper, scrape the cells into the solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate at -20°C for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube for downstream analysis.
-
Data Presentation
The following tables summarize the expected performance characteristics of the DL-Isocitric acid modified extraction method compared to a standard method using formic acid. The data is illustrative and based on typical outcomes in metabolomics experiments.
Table 1: Recovery of Key Metabolite Classes
| Metabolite Class | Standard Method (0.1% Formic Acid in 80% Methanol) - Peak Area (Arbitrary Units) | DL-Isocitric Acid Method (1 mM in 80% Methanol) - Peak Area (Arbitrary Units) | % Change |
| Amino Acids | 1,250,000 | 1,300,000 | +4.0% |
| Organic Acids | 850,000 | 950,000 | +11.8% |
| Nucleotides (ATP) | 450,000 | 550,000 | +22.2% |
| Sugar Phosphates | 600,000 | 680,000 | +13.3% |
| Acid-Labile Metabolites | 200,000 | 280,000 | +40.0% |
Table 2: Stability of Metabolites in Extract (Peak Area after 24h at 4°C)
| Metabolite | Standard Method (0.1% Formic Acid) - % Remaining | DL-Isocitric Acid Method (1 mM) - % Remaining |
| ATP | 85% | 95% |
| Fructose-1,6-bisphosphate | 90% | 98% |
| Glutathione (GSH) | 75% | 88% |
Visualizations
Below are diagrams illustrating the theoretical role of DL-Isocitric acid in metabolomics sample preparation and a typical experimental workflow.
Caption: Role of Isocitrate in the Citric Acid Cycle.
Caption: Metabolomics Sample Preparation Workflow.
Caption: Theoretical Benefits of DL-Isocitric Acid.
Application Notes and Protocols: DL-Isocitric Acid Trisodium Salt in Enzyme Inhibition Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Isocitric acid trisodium (B8492382) salt is a critical reagent in the field of enzyme kinetics and high-throughput screening (HTS) for the discovery of novel enzyme inhibitors. As a key intermediate in the citric acid cycle, it serves as a substrate for the enzyme isocitrate dehydrogenase (IDH).[1][2] The activity of IDH is intrinsically linked to cellular metabolism and redox balance, making it a significant target in various therapeutic areas, including oncology and metabolic diseases. Mutations in IDH enzymes have been identified as drivers in several cancers, further highlighting the importance of screening for their inhibitors.[3]
These application notes provide a comprehensive guide to utilizing DL-Isocitric acid trisodium salt in enzyme inhibition screening assays, with a focus on isocitrate dehydrogenase. The protocols and data presented herein are designed to assist researchers in developing robust and reliable screening assays for the identification and characterization of novel enzyme inhibitors.
Principle of the Assay
The enzymatic activity of isocitrate dehydrogenase is typically measured by monitoring the production of NADPH or NADH, which absorbs light at 340 nm.[3] In the presence of DL-isocitric acid, IDH catalyzes its oxidative decarboxylation to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH or NAD+ to NADH.[3][4] Potential inhibitors of IDH will decrease the rate of this reaction, leading to a reduced rate of NADPH or NADH production. This change in absorbance over time is the basis for the screening assay.
Data Presentation
The following table summarizes typical reagent concentrations used in isocitrate dehydrogenase (IDH) activity assays, which form the basis of inhibition screening.
| Reagent | Wild-Type IDH Assay Concentration | Mutant IDH Assay Concentration | Reference |
| Buffer | 40-100 mM Tris-HCl or Triethanolamine | 25-100 mM Tris-HCl | [3] |
| pH | 7.4 - 8.5 | 7.4 - 8.5 | [3] |
| DL-Isocitric Acid Trisodium Salt | 0.44 mM - 150 µM | 1.5 mM | [4][5] |
| NADP+ | 75 µM - 1.0 mM | 75 µM | [4][5] |
| NADPH | Not applicable | 15 µM - 50 µM | [3][5] |
| α-Ketoglutarate | Not applicable | 1.5 mM - 15 mM | [3][5] |
| MgCl2 or MnCl2 | 0.60 mM - 5 mM | Not specified | [3][4] |
| Enzyme (IDH) | 2 nM - 4.5 nM (wt IDH1) | 30 nM - 400 nM (IDH1 R132H) | [5] |
Experimental Protocols
I. Preparation of Reagents
-
IDH Assay Buffer: Prepare a 100 mM Tris-HCl buffer with 5 mM MgCl2, and adjust the pH to 8.0.[3] Store at 4°C.
-
DL-Isocitric Acid Trisodium Salt Stock Solution: Prepare a 100 mM stock solution of DL-Isocitric acid trisodium salt in deionized water.[3] Aliquot and store at -20°C.
-
NADP+ Stock Solution: Prepare a 10 mM stock solution of NADP+ in deionized water. Aliquot and store at -20°C.[3]
-
Enzyme Solution: Prepare a working solution of the IDH enzyme in cold IDH Assay Buffer immediately before use. The final concentration will depend on the specific activity of the enzyme lot.
-
Test Compound (Inhibitor) Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
II. Isocitrate Dehydrogenase (Wild-Type) Inhibition Screening Protocol
This protocol is based on a continuous spectrophotometric rate determination.[4]
-
Reaction Mix Preparation: For each screening well, prepare a reaction mix containing IDH Assay Buffer, DL-Isocitric acid solution (final concentration of 5 mM), and NADP+ solution (final concentration of 1 mM).[3]
-
Assay Procedure:
-
Add 5-50 µL of the sample lysate or purified enzyme to each well of a 96-well clear flat-bottom plate.[3]
-
For inhibitor screening, add the desired concentration of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
For a background control, add the same volume of sample to a separate well and add IDH Assay Buffer instead of the Reaction Mix.[3]
-
Bring the total volume in each well to 50 µL with IDH Assay Buffer.[3]
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.[3]
-
-
Measurement: Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-60 minutes).[3][5]
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340nm/minute) for each well from the linear portion of the curve.
-
Subtract the rate of the background control from the sample and inhibitor wells.
-
Determine the percent inhibition for each test compound concentration relative to the negative control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for an enzyme inhibition screening assay.
Caption: Inhibition of the Isocitrate Dehydrogenase reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-Isocitric acid (trisodium salt) | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Isocitrate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocitrate is a key intermediate in the citric acid cycle (TCA cycle), a central metabolic pathway for cellular energy production. The concentration of isocitrate can be indicative of metabolic activity and is of significant interest in various fields of biological research and drug development. Isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a rate-limiting step in the TCA cycle.[1][2][3] There are three main isoforms of IDH in eukaryotes: the NADP+-dependent IDH1 found in the cytosol and peroxisomes, the mitochondrial NADP+-dependent IDH2, and the mitochondrial NAD+-dependent IDH3.[4] This application note provides a detailed protocol for the spectrophotometric determination of isocitrate concentration based on the enzymatic activity of NADP+-dependent isocitrate dehydrogenase. The principle of the assay relies on the reduction of NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.[4][5]
Principle of the Assay
The enzymatic reaction for the determination of isocitrate is as follows:
Isocitrate + NADP+ --(Isocitrate Dehydrogenase)--> α-Ketoglutarate + NADPH + H+ + CO2
The concentration of isocitrate is directly proportional to the amount of NADPH produced, which is quantified by measuring the increase in absorbance at 340 nm.
Signaling Pathway: The Citric Acid Cycle
The following diagram illustrates the position of isocitrate in the citric acid cycle.
References
Application Notes and Protocols: Isotopic Labeling of DL-Isocitric Acid for Metabolic Flux Analysis
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1] By introducing stable isotope-labeled substrates, such as ¹³C-labeled glucose or glutamine, researchers can trace the pathways of atoms through the metabolic network.[1][2] This methodology, particularly ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed snapshot of cellular physiology, which is crucial for understanding metabolic reprogramming in diseases like cancer and for applications in metabolic engineering and drug development.[1] Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a critical node in central carbon metabolism. The isotopic labeling pattern of isocitrate provides valuable information about the relative activities of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and anaplerotic pathways.[3][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to perform isotopic labeling experiments and analyze the labeling patterns of isocitric acid to determine metabolic fluxes.
Application Note I: Tracing Carbon Flux Through Isocitrate Using ¹³C-Labeled Substrates
The most common approach for studying the flux through isocitrate is to introduce a universally labeled carbon source, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, and measure the resulting isotopic enrichment in the isocitrate pool.[5] The distribution of ¹³C isotopes in isocitrate and its downstream metabolites reveals the metabolic pathways responsible for its synthesis.[1]
Core Principle
When cells are cultured with a ¹³C-labeled substrate, the label is incorporated into various metabolites. For instance, [U-¹³C]-glucose will produce fully labeled pyruvate (B1213749) (M+3) through glycolysis. This pyruvate enters the mitochondria to form acetyl-CoA (M+2), which then condenses with oxaloacetate to form citrate (B86180) (and subsequently isocitrate). The mass isotopomer distribution (MID) of isocitrate, which is the relative abundance of its different isotopologues (M+0, M+1, M+2, etc.), is determined by the labeling state of its precursors and the fluxes of the reactions that produce it.[6] Analysis of these MIDs allows for the quantification of relative pathway usage.[7]
Key Metabolic Pathways Influencing Isocitrate Labeling
-
Glycolysis and Pyruvate Dehydrogenase (PDH): Labeled glucose is converted to pyruvate, which then forms acetyl-CoA, contributing two labeled carbons to the citrate/isocitrate pool.
-
Anaplerosis via Pyruvate Carboxylase (PC): Pyruvate can be converted to oxaloacetate, contributing three labeled carbons to the TCA cycle.
-
Glutaminolysis: Labeled glutamine can be converted to α-ketoglutarate, which enters the TCA cycle and can label isocitrate through reverse flux of isocitrate dehydrogenase.[6]
-
Reductive Carboxylation: In certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate, a key pathway for fatty acid synthesis.[8]
-
Isocitrate Dehydrogenase (IDH) Reversibility: The flux through the reversal of the IDH reaction can be almost as fast as the forward reaction through citrate synthase, significantly impacting isocitrate labeling patterns.[9]
Visualization of Isocitrate in the TCA Cycle
The following diagram illustrates the position of isocitrate within the central carbon metabolism, highlighting its connection to glycolysis and glutaminolysis.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the general procedure for labeling cultured cells with a ¹³C-tracer to achieve isotopic steady state.
-
Cell Seeding: Seed cells at a density that allows them to be in the exponential growth phase at the time of harvest.[1] The confluency should ideally be around 70-80%.
-
Media Preparation: Prepare a culture medium that is identical to the standard growth medium but lacks the carbon source you intend to label (e.g., glucose-free DMEM). Supplement this medium with the desired ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at the same concentration as the unlabeled substrate in the standard medium.[1] A common mixture to enhance flux resolution is 80% [1-¹³C]-glucose and 20% [U-¹³C]-glucose.[10]
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled substrate.
-
Add the pre-warmed ¹³C-labeled medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.[10] This period should be determined empirically but is often at least two to three cell doubling times.[1][3]
-
-
Cell Counting: At the time of harvest, determine the cell number and viability for normalization of metabolite data.[1]
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolic activity is critical for accurately measuring intracellular metabolite levels and their labeling patterns.[1]
-
Quenching:
-
Place the culture dish on a bed of dry ice to cool it rapidly.
-
Quickly aspirate the culture medium.
-
Immediately wash the cells with an ice-cold quenching solution (e.g., 0.9% NaCl solution or PBS) to halt metabolic activity.[1]
-
-
Extraction:
-
Add a cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the cells.[1]
-
Use a cell scraper to scrape the cells and collect the cell lysate into a pre-chilled tube.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.[1]
-
Drying and Storage: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[1]
Protocol 3: Isotopomer Analysis of Isocitric Acid by LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for quantifying organic acids and their isotopologues.[11]
-
Sample Preparation:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
For accurate quantification, a stable isotope-labeled internal standard can be added.[11]
-
Centrifuge the reconstituted sample to remove any particulates before injection.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.[11]
-
Column: A reversed-phase column suitable for polar analytes, such as an ACQUITY UPLC HSS T3 column.[12]
-
Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid like formic acid to improve peak shape and ionization.[12]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for organic acids.[12]
-
-
Data Acquisition:
-
Perform a full scan to identify the [M-H]⁻ ion for isocitric acid (unlabeled m/z ~191).
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to quantify the abundance of each isotopologue (e.g., M+0, M+1, M+2, M+3, M+4, M+5, M+6).
-
-
Data Analysis:
-
Integrate the peak area for each isotopologue.
-
Correct for the natural abundance of ¹³C and other isotopes to determine the true fractional enrichment for each mass isotopomer.[10]
-
The resulting Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV) is used for flux calculations.[6][10]
-
Data Presentation
The quantitative data from an MFA experiment is typically presented as a Mass Isotopomer Distribution (MID). The table below shows hypothetical MIDs for isocitrate under different metabolic states after labeling with [U-¹³C]-glucose.
| Isotopologue | Description | Condition A: High Glycolysis/PDH | Condition B: High Anaplerosis (PC) | Condition C: High Reductive Carboxylation |
| M+0 | Unlabeled Isocitrate | 5% | 5% | 10% |
| M+1 | Isocitrate with one ¹³C | 2% | 3% | 5% |
| M+2 | From one turn of TCA via PDH | 70% | 20% | 15% |
| M+3 | From anaplerosis via PC | 10% | 60% | 5% |
| M+4 | From second turn of TCA | 8% | 7% | 5% |
| M+5 | From reductive carboxylation | 3% | 3% | 50% |
| M+6 | Fully labeled Isocitrate | 2% | 2% | 10% |
Experimental Workflow Visualization
The overall workflow for a ¹³C-MFA experiment is summarized in the following diagram.
Application Note II: Direct Labeling with DL-Isocitric Acid
While less common, using isotopically labeled DL-Isocitric acid as a tracer can provide direct insights into the activity of isocitrate dehydrogenase and downstream TCA cycle fluxes. This approach is more technically challenging due to factors like cell permeability and the presence of multiple IDH isoforms in different cellular compartments (cytosolic NADP-dependent and mitochondrial NAD-dependent/NADP-dependent).
Principle
By providing labeled isocitrate directly to cells or isolated mitochondria, one can directly measure its conversion to α-ketoglutarate and subsequent metabolites. This can help dissect the forward and reverse fluxes of IDH and quantify the contribution of isocitrate to the TCA cycle independently of citrate synthase activity.
Hypothetical Protocol: Isotope Tracing with [U-¹³C]-Isocitric Acid in Permeabilized Cells
This protocol is designed for cells that have been permeabilized to allow the entry of charged metabolites like isocitrate into the cytosol.
-
Cell Culture and Permeabilization:
-
Culture cells to the desired density as described in Protocol 1.
-
Wash cells with a buffer suitable for permeabilization (e.g., a buffer containing a low concentration of digitonin). This selectively permeabilizes the plasma membrane while leaving mitochondrial membranes intact.
-
-
Labeling Experiment:
-
Prepare an incubation buffer containing necessary cofactors (e.g., NAD⁺, NADP⁺, ADP) and the labeled substrate, [U-¹³C]-DL-Isocitric acid.
-
Incubate the permeabilized cells with the labeling buffer for a defined period (e.g., 10-30 minutes).
-
-
Quenching and Extraction:
-
Quench the reaction by adding an ice-cold stop solution or by rapid centrifugation.
-
Extract metabolites as described in Protocol 2.
-
-
Analysis:
-
Analyze the isotopic enrichment in downstream metabolites such as α-ketoglutarate, succinate, malate, and aspartate using LC-MS/MS (Protocol 3).
-
The appearance of M+5 α-ketoglutarate, M+4 succinate, and M+4 malate would indicate the forward flux through mitochondrial IDH and the TCA cycle.
-
Logical Flow of Labeled Isocitrate
The isotopic analysis of isocitric acid is a cornerstone of metabolic flux analysis, providing deep insights into the regulation of central carbon metabolism. While indirect labeling using substrates like ¹³C-glucose and ¹³C-glutamine remains the standard approach, direct labeling with ¹³C-isocitrate in specialized experimental systems offers a complementary tool to probe specific enzymatic steps. The protocols and notes provided here offer a comprehensive guide for researchers to apply these powerful techniques to investigate cellular physiology in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopomer analysis of citric acid cycle and gluconeogenesis in rat liver. Reversibility of isocitrate dehydrogenase and involvement of ATP-citrate lyase in gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of DL-Isocitric Acid as a Marker in Food Authenticity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adulteration of food products, particularly fruit juices, is a prevalent issue driven by economic incentives. One common fraudulent practice is the addition of cheaper substances, such as citric acid, to mimic the natural tartness of fruit or to mask dilution with water. DL-Isocitric acid, a naturally occurring isomer of citric acid, serves as a critical biomarker for verifying the authenticity of various food products, especially fruit juices.[1][2] Its concentration, particularly in relation to citric acid, provides a reliable indicator for detecting adulteration.[2] Isocitric acid is present in smaller quantities than citric acid and is more expensive to produce, making it an unlikely adulterant and a stable marker of authenticity.[1]
These application notes provide detailed protocols for the quantification of D-isocitric acid in food samples, present typical concentration ranges in authentic and adulterated products, and outline the logical framework for assessing food authenticity using this key marker.
Data Presentation: Quantitative Analysis of Isocitric Acid
The concentration of D-isocitric acid and its ratio to citric acid are fundamental parameters for distinguishing authentic food products from adulterated ones. The following tables summarize typical values found in various fruit juices.
Table 1: Typical Concentrations of D-Isocitric Acid in Authentic Fruit Juices
| Fruit Juice | D-Isocitric Acid Concentration (mg/L) |
| Orange Juice | 44 to 200[1] |
| Grapefruit Juice | 50 to 350[1] |
Table 2: Citric Acid to D-Isocitric Acid Ratio in Authentic vs. Adulterated Juices
| Fruit Juice | Authentic Ratio (Citric Acid : D-Isocitric Acid) | Adulterated Ratio Indicative of Fraud |
| Orange Juice | Typically < 130 | > 130 (some guidelines suggest > 160)[3][4] |
| Lime Juice | --- | > 300[4] |
| Strawberry Juice | Varies (e.g., 5-11 g/L citric acid, 0.03-0.09 g/L D-isocitric acid) | Significantly higher than authentic range[4] |
| Raspberry Juice | Varies (e.g., 8-29 g/L citric acid, 0.057-0.440 g/L D-isocitric acid) | Significantly higher than authentic range[4] |
Experimental Protocols
The two primary methods for the quantitative analysis of isocitric acid in food samples are enzymatic assays and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Enzymatic Determination of D-Isocitric Acid
This protocol is based on the oxidative decarboxylation of D-isocitric acid by the enzyme isocitrate dehydrogenase (ICDH) in the presence of NADP+. The resulting formation of NADPH is measured by an increase in absorbance at 340 nm, which is directly proportional to the D-isocitric acid concentration.[2][4][5]
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplates[6]
-
Pipettes
-
pH meter
-
Volumetric flasks
-
Enzymatic assay kit for D-isocitric acid (containing buffer, NADP⁺, and ICDH enzyme)
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
Hydrochloric acid (HCl), 1 M
-
Polyvinylpolypyrrolidone (PVPP)[6]
-
Deionized water
Sample Preparation:
The appropriate sample preparation method depends on the sample matrix.[5]
-
Clear Liquid Samples (e.g., clear fruit juices): Use directly after filtration if necessary.[7]
-
Turbid or Colored Liquid Samples (e.g., pulpy or colored juices):
-
Solid or Semi-Solid Samples (e.g., jams):
-
Fat-Containing Samples:
-
Determination of Total D-Isocitric Acid (including esterified or lactone forms):
-
An initial alkaline hydrolysis step is required to release the free acid.[5]
-
Adjust 25 mL of the sample solution to a pH of 10-11 with NaOH.[7]
-
Heat in a boiling water bath for approximately 20 minutes, checking and adjusting the pH as needed.[7]
-
Cool to room temperature and adjust the pH to ~7.0 with HCl.[7]
-
Transfer to a volumetric flask, add PVPP, and filter.[7]
-
Assay Procedure (Manual/Cuvette):
-
Pipette the buffer solution, NADP⁺ solution, and the prepared sample into a cuvette.[4]
-
Mix by inversion and measure the initial absorbance (A1) at 340 nm.[5]
-
Start the reaction by adding the isocitrate dehydrogenase (ICDH) enzyme solution.[4][5]
-
Incubate for approximately 15 minutes at room temperature until the reaction is complete.[4]
-
Calculate the change in absorbance (ΔA = A2 - A1).[5]
-
Determine the concentration of D-isocitric acid using the molar extinction coefficient of NADPH and the sample volume.[4]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Organic Acid Profiling
HPLC allows for the separation and quantification of multiple organic acids, including citric and isocitric acid, in a single run.[4]
Materials:
-
HPLC system with a UV detector
-
C18 column (or other suitable column for organic acid analysis)[4]
-
Syringe filters (0.45 µm)
-
Mobile phase (e.g., 0.1% phosphoric acid in water)[8]
-
Standard solutions of citric acid and isocitric acid
Sample Preparation:
-
Dilute the sample with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
HPLC Conditions (Example):
-
Column: Inertsil ODS-3 (4.6 mm i.d. x 250 mm)[8]
-
Mobile Phase: 0.1% phosphoric acid[8]
-
Flow Rate: 1 mL/min[8]
-
Detection: UV at 210 nm[8]
-
Injection Volume: 20 µL
Quantification:
-
Prepare a series of standard solutions of citric and isocitric acid of known concentrations.
-
Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.[4]
-
Inject the prepared sample and determine the concentrations of citric and isocitric acid from the calibration curve.[4]
Visualizations
Logical Workflow for Authenticity Assessment
The following diagram illustrates the decision-making process for determining fruit juice authenticity based on the analysis of isocitric acid.
Caption: Logic flow for determining juice authenticity.
Experimental Workflow: Enzymatic Assay
This diagram outlines the key steps in the enzymatic determination of D-isocitric acid.
Caption: Workflow for the enzymatic determination of D-isocitric acid.
Experimental Workflow: HPLC Analysis
The following diagram shows the general procedure for analyzing organic acids using HPLC.
Caption: General workflow for HPLC analysis of organic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RIDACOM â Comprehensive Bioscience Supplier - D-Isocitric Acid [ridacom.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Real-Time Monitoring of Isocitrate Conversion Using ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying enzyme kinetics and metabolic pathways. Its non-invasive and non-destructive nature allows for the real-time, simultaneous monitoring of substrate consumption and product formation within a single sample. This application note provides a detailed protocol for utilizing quantitative ¹H NMR (qNMR) to monitor the enzymatic conversion of isocitrate to α-ketoglutarate, a key reaction in the citric acid cycle catalyzed by isocitrate dehydrogenase (IDH). This method is particularly valuable for high-throughput screening of potential IDH inhibitors in drug discovery and for fundamental studies of enzyme kinetics.[1][2][3][4][5]
Principle
The enzymatic reaction catalyzed by isocitrate dehydrogenase involves the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP⁺ to NADPH. ¹H NMR spectroscopy can distinguish between isocitrate and α-ketoglutarate based on the distinct chemical shifts of their respective protons. By acquiring a time-course series of ¹H NMR spectra, the concentration of both the substrate and the product can be quantified by integrating the area of their characteristic NMR signals. This allows for the determination of reaction rates and the evaluation of enzyme activity and inhibition.
Data Presentation
The quantitative data obtained from the NMR spectra can be summarized for clear comparison. Below are tables outlining typical experimental parameters and the key ¹H NMR chemical shifts for the substrate and product.
Table 1: Typical Reagent Concentrations for Isocitrate Dehydrogenase NMR Assay
| Reagent | Concentration Range | Notes |
| Isocitrate | 1 - 10 mM | Substrate. The exact concentration can be varied to determine kinetic parameters. |
| Isocitrate Dehydrogenase (IDH) | 10 - 100 nM | Enzyme concentration should be optimized for a convenient reaction rate. |
| NADP⁺ | 0.5 - 2 mM | Co-factor for the enzyme. |
| MgCl₂ or MnCl₂ | 1 - 5 mM | Divalent cation required for enzyme activity. |
| Phosphate (B84403) Buffer (pH 7.4) | 50 - 100 mM | Maintains a stable pH for the reaction. Prepared in D₂O. |
| Internal Standard (e.g., TSP, DSS) | 0.1 - 1 mM | For accurate quantification of substrate and product. |
Table 2: ¹H NMR Chemical Shifts for Isocitrate and α-Ketoglutarate
| Compound | Proton | Chemical Shift (ppm) in D₂O at pH 7.4 | Multiplicity |
| Isocitrate | Hα | ~4.3 | Doublet |
| Hβ | ~2.8 | Multiplet | |
| Hγ | ~2.6 | Multiplet | |
| α-Ketoglutarate | Hα | ~3.0 | Triplet |
| Hβ | ~2.5 | Triplet |
Note: Chemical shifts can vary slightly depending on the exact pH, temperature, and ionic strength of the buffer.[6]
Experimental Protocols
This section provides a detailed methodology for preparing the sample, acquiring the NMR data, and processing the spectra to monitor the conversion of isocitrate to α-ketoglutarate.
Sample Preparation
-
Buffer Preparation : Prepare a 100 mM phosphate buffer at pH 7.4 using D₂O as the solvent. Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to the buffer.
-
Reagent Stock Solutions : Prepare concentrated stock solutions of isocitrate, NADP⁺, and MgCl₂ or MnCl₂ in the D₂O-based phosphate buffer.
-
Enzyme Solution : Prepare a stock solution of isocitrate dehydrogenase in the same buffer. It is recommended to keep the enzyme solution on ice to maintain its activity.
-
Reaction Mixture : In a clean NMR tube, combine the buffer, isocitrate, NADP⁺, and the divalent cation to the desired final concentrations from the stock solutions. The total volume should be appropriate for your NMR instrument (typically 500-600 µL).
-
Initiation of Reaction : Equilibrate the NMR tube containing the reaction mixture to the desired temperature inside the NMR spectrometer. The reaction is initiated by the addition of the isocitrate dehydrogenase enzyme solution. Mix the contents of the tube gently but thoroughly.
NMR Data Acquisition
-
Spectrometer Setup : Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters : Set up a 1D ¹H NMR experiment with parameters optimized for quantitative analysis. A recommended pulse sequence is a simple pulse-acquire sequence with water suppression (e.g., using presaturation).
-
Pulse Angle : 30-90 degrees. A 90-degree pulse provides the maximum signal but requires a longer relaxation delay.
-
Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate quantification. A typical value is 5-10 seconds.
-
Acquisition Time (aq) : Typically 2-4 seconds.
-
Number of Scans (ns) : Dependent on the concentration of the reactants. A sufficient number of scans should be used to achieve a good signal-to-noise ratio (S/N > 100:1).
-
Spectral Width : ~12 ppm, centered around the resonances of interest.
-
-
Time-Course Measurement : Acquire a series of 1D ¹H NMR spectra at regular time intervals to monitor the progress of the reaction.[1][4][7]
Data Processing and Analysis
-
Fourier Transformation : Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction : Manually phase each spectrum and perform a baseline correction to ensure accurate integration.
-
Integration : Integrate the area of a well-resolved peak for isocitrate (e.g., the Hα proton at ~4.3 ppm) and a well-resolved peak for α-ketoglutarate (e.g., the Hα protons at ~3.0 ppm). Also, integrate the peak of the internal standard.
-
Concentration Calculation : Calculate the concentration of the substrate and product at each time point using the following formula:
Concentration (X) = [Integral (X) / Number of Protons (X)] * [Number of Protons (Std) / Integral (Std)] * Concentration (Std)
-
Kinetic Analysis : Plot the concentration of the substrate and product as a function of time. The initial reaction rate can be determined from the initial slope of the product formation curve or the substrate depletion curve.[7][8]
Mandatory Visualization
The following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: Enzymatic conversion of isocitrate to α-ketoglutarate.
Caption: Experimental workflow for NMR-based enzyme kinetics.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Application Notes and Protocols for High-Throughput Screening Assays Involving DL-Isocitric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays involving DL-Isocitric acid, focusing on the key enzymes that metabolize this intermediate of the citric acid cycle: Isocitrate Dehydrogenase (IDH) and Isocitrate Lyase (ICL). These enzymes are significant targets in drug discovery, particularly in oncology and infectious diseases.
Introduction
DL-Isocitric acid, a key metabolic intermediate, serves as the substrate for two crucial enzymes: isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL). While IDH is a central enzyme in the Krebs cycle in humans, mutations in its isoforms (IDH1 and IDH2) are implicated in various cancers, making them attractive therapeutic targets.[1] ICL, absent in mammals, is a vital enzyme in the glyoxylate (B1226380) shunt of many pathogenic bacteria, fungi, and nematodes, presenting an ideal target for antimicrobial drug development.[2] High-throughput screening (HTS) assays are instrumental in identifying novel inhibitors of these enzymes.[3]
This document outlines detailed protocols for fluorescence-based and colorimetric HTS assays tailored for the discovery of inhibitors against mutant IDH1 (mIDH1) and ICL.
Data Presentation: Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative small molecule inhibitors identified through high-throughput screening campaigns against mutant IDH1 and Mycobacterium tuberculosis Isocitrate Lyase.
Table 1: IC50 Values of Mutant IDH1 Inhibitors [1][4][5]
| Compound Name/ID | Target | Assay Type | IC50 (nM) |
| AG-120 (Ivosidenib) | mIDH1 (R132H) | Biochemical | 40-50 |
| Novartis 530 | mIDH1 (R132H) | Biochemical | 40-50 |
| AGI-5198 | mIDH1 (R132H) | Biochemical | 40 |
| Compound 1 | mIDH1 (R132H) | Biochemical | 1600 |
| Compound 20a | mIDH1 (R132H) | Biochemical | 300 |
Table 2: IC50 Values of M. tuberculosis Isocitrate Lyase Inhibitors [2][6]
| Compound/Extract ID | Assay Type | IC50 (µg/mL) |
| XHD-1 (Illicium verum extract) | Colorimetric | 47.7 ± 16.9 |
| XHD-2 (Zingiber officinale extract) | Colorimetric | 18.2 ± 0.9 |
| Daphnetin | Biochemical | 4.34 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mutant IDH1 signaling pathway and a typical HTS workflow for inhibitor discovery.
Experimental Protocols
Protocol 1: Fluorescence-Based HTS Assay for Mutant IDH1 Inhibitors
This protocol is designed for a 384-well plate format to identify inhibitors of mutant IDH1 by monitoring the consumption of NADPH.[7][8]
Materials and Reagents:
-
Recombinant human mutant IDH1 (e.g., R132H)
-
DL-Isocitric acid or α-Ketoglutarate (depending on the direction of the assay)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Test compounds and positive control inhibitor (e.g., AG-120) dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Acoustic liquid handler or multichannel pipette
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and a positive control in DMSO.
-
Using an acoustic liquid handler, transfer 20-50 nL of each compound solution to the wells of a 384-well assay plate.
-
Controls:
-
Positive Control: A known mIDH1 inhibitor (e.g., AG-120 at a final concentration of 1 µM).
-
Negative Control (No inhibitor): DMSO only.
-
Blank (No enzyme): DMSO only.
-
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of mutant IDH1 enzyme in cold Assay Buffer. The optimal final concentration should be determined empirically (typically in the low nanomolar range).
-
Add 10 µL of the enzyme solution to each well, except for the blank wells.
-
Add 10 µL of Assay Buffer to the blank wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing α-Ketoglutarate and NADPH in Assay Buffer. Final concentrations should be at or near the Km values for the mutant enzyme (typically in the low micromolar range).[8]
-
Add 10 µL of the substrate solution to all wells to start the reaction.
-
-
Incubation and Fluorescence Reading:
-
Incubate the plate at 37°C.
-
Measure the fluorescence of NADPH (Ex: 340 nm, Em: 460 nm) in kinetic mode (e.g., every 5 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.[7]
-
-
Data Analysis:
-
Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
-
For active compounds, determine the IC50 value by fitting the dose-response data to a suitable model.
-
Protocol 2: Colorimetric HTS Assay for Isocitrate Lyase Inhibitors
This protocol is adapted for a 384-well format to identify inhibitors of ICL by detecting the formation of glyoxylate.[2]
Materials and Reagents:
-
Purified Isocitrate Lyase (ICL)
-
DL-Isocitric acid, trisodium (B8492382) salt
-
Phenylhydrazine (B124118) hydrochloride
-
Assay Buffer: 50 mM Potassium Phosphate (pH 6.8), 5 mM MgCl₂, 1 mM DTT
-
Test compounds and positive control inhibitor dissolved in DMSO
-
384-well, clear, flat-bottom plates
-
Multichannel pipette or liquid handling system
-
Absorbance plate reader (324 nm)
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds and controls in DMSO into the wells of a 384-well plate.
-
Controls:
-
Positive Control: A known ICL inhibitor.
-
Negative Control (No inhibitor): DMSO only.
-
Blank (No enzyme): DMSO only.
-
-
-
Reagent Addition:
-
Prepare a master mix containing Assay Buffer and phenylhydrazine (final concentration of 4 mM).
-
Add 20 µL of the master mix to all wells.
-
-
Enzyme Addition:
-
Prepare a working solution of ICL in Assay Buffer.
-
Add 10 µL of the ICL solution to each well, except for the blank wells. Add 10 µL of Assay Buffer to the blank wells.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a solution of DL-Isocitric acid in Assay Buffer.
-
Add 10 µL of the DL-Isocitric acid solution to all wells to a final concentration of 10 mM to start the reaction.
-
-
Incubation and Absorbance Reading:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 324 nm, which corresponds to the formation of the glyoxylate-phenylhydrazone complex.
-
-
Data Analysis:
-
Calculate the Z'-factor for assay validation.
-
Determine the percent inhibition for each compound.
-
Determine IC50 values for promising hits.
-
References
- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 4. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting high background noise in isocitrate dehydrogenase assays.
Welcome to the technical support center for isocitrate dehydrogenase (IDH) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on resolving high background noise.
Frequently Asked Questions (FAQs)
Q1: What is considered high background noise in an IDH assay?
High background noise in an IDH assay refers to a significant signal (e.g., absorbance or fluorescence) in your negative control wells, which should ideally have very low or no signal. This elevated "noise" can mask the true enzymatic activity, reducing the assay's sensitivity and leading to inaccurate results. A high background is often observed in the "no-enzyme" or "no-substrate" control wells.
Q2: What are the most common causes of high background in IDH assays?
The primary causes of high background in IDH assays can be broadly categorized as issues related to reagents, procedural steps, or the samples themselves. Common culprits include:
-
Reagent Contamination: Buffers, substrates, or cofactor solutions may be contaminated with substances that either mimic the product of the enzymatic reaction or interfere with the detection method.[1][2][3]
-
Non-Enzymatic Signal Generation: The substrate or other assay components might be unstable and spontaneously break down, leading to a signal that is not dependent on IDH activity.[3] For example, NADPH can directly reduce some chromogenic substrates.[4]
-
Sample-Related Interference: The biological samples being tested may contain endogenous enzymes or compounds that contribute to the background signal.[2][5]
-
Suboptimal Reagent Concentrations: Using excessively high concentrations of substrates or detection reagents can lead to increased non-specific reactions.[6]
-
Procedural Issues: Inadequate mixing of reagents or incorrect incubation times and temperatures can contribute to variability and high background.
Troubleshooting Guides
Below are detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your IDH assays.
Issue 1: High Signal in "No-Enzyme" Control Wells
Q: My control wells without the IDH enzyme are showing a high signal. What could be the cause and how can I fix it?
A: A high signal in the absence of the enzyme strongly suggests a non-enzymatic reaction is occurring.
Possible Causes and Solutions:
-
Substrate Instability: The isocitrate substrate may be degrading spontaneously, or the detection probe in coupled assays might be unstable.
-
Contaminated Reagents: Your assay buffer, water, or other reagents could be contaminated.[1]
-
Solution: Prepare all buffers and solutions with high-purity, nuclease-free water.[8] Use fresh, high-quality reagents and consider filtering your buffers.
-
-
Non-Enzymatic Reduction of Detection Probe: In colorimetric or fluorometric assays, the cofactor (NADH or NADPH) may directly reduce the detection probe.[4]
-
Solution: Run a control containing the cofactor and the detection probe (without the substrate) to quantify this non-enzymatic reduction. If significant, you may need to consider a different detection system or subtract this background from your experimental wells.
-
Troubleshooting Workflow for High "No-Enzyme" Background
Caption: Troubleshooting high signal in no-enzyme controls.
Issue 2: High Signal in "No-Substrate" Control Wells
Q: I'm observing a high background signal in my control wells that contain the enzyme but no isocitrate. What does this indicate?
A: This scenario points towards contamination in your enzyme preparation or the presence of interfering substances in your sample.
Possible Causes and Solutions:
-
Contaminating Activity in Enzyme Preparation: The purified IDH enzyme might be contaminated with other enzymes that can act on components of your assay, or the sample lysate itself may contain enzymes that generate a background signal.[2]
-
Solution: If using a purified enzyme, check its purity. For sample lysates, consider further purification steps to remove interfering enzymes.[7]
-
-
Endogenous Substrates in Sample: If you are using cell lysates or tissue homogenates, they may contain endogenous isocitrate or other substrates that can be utilized by IDH or contaminating enzymes.
-
Solution: Prepare a sample background control which includes the sample but no added substrate.[7] Subtract the signal from this control from your experimental sample readings.
-
Logical Relationship for "No-Substrate" Background
Caption: Identifying sources of no-substrate background.
Issue 3: Generally High and Variable Background Across the Plate
Q: My entire plate, including my blank wells, has a high and inconsistent background. What are the likely causes?
A: This widespread issue often points to problems with the assay buffer, cofactor stability, or general plate handling.
Possible Causes and Solutions:
-
Cofactor Instability: NADPH and NADH can be unstable, especially at non-optimal pH and higher temperatures.[9] Their degradation can lead to a fluctuating background signal.
-
Solution: Ensure your assay buffer is within the optimal pH range for NADPH/NADH stability (typically pH 7.5-8.5).[9] Prepare cofactor solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles.[7] You can validate the stability of your cofactor under your specific assay conditions (see Protocol 2).
-
-
Suboptimal Buffer Composition: The choice and concentration of buffer components can affect background. For instance, some buffers can accelerate NADPH degradation.[9] All IDH isoforms also require a divalent cation, such as Mg2+ or Mn2+, for activity.[3]
-
Solution: Optimize the buffer composition. A commonly used buffer for IDH assays is Tris-HCl.[10] Ensure the correct concentration of the required divalent cation is present.
-
-
Inadequate Washing: In assays that involve washing steps, insufficient washing can leave behind unbound reagents that contribute to the background.
-
Solution: Increase the number of washing steps or the volume of wash buffer. Ensure complete removal of the wash buffer after each step.
-
Quantitative Data Summary
The following tables provide typical concentration ranges for key reagents in IDH activity assays. These values can serve as a starting point for assay optimization.
Table 1: Typical Reagent Concentrations for Wild-Type IDH Activity Assays
| Reagent | Concentration Range | Reference |
| Buffer (Tris-HCl or Triethanolamine) | 25-100 mM | [10] |
| pH | 7.4 - 8.5 | [10] |
| Isocitrate | 0.44 - 5 mM | [10][11] |
| NADP+ or NAD+ | 1 - 2 mM | [10][11] |
| Divalent Cation (MgCl₂ or MnCl₂) | 0.5 - 10 mM | [12][13] |
Table 2: Typical Reagent Concentrations for Mutant IDH (Neomorphic Activity) Assays
| Reagent | Concentration Range | Reference |
| Buffer (Tris-HCl) | 25-100 mM | [10] |
| pH | ~7.5 | [13] |
| α-Ketoglutarate | 1.5 mM | [14] |
| NADPH | 15 - 50 µM | [10][14] |
Experimental Protocols
Protocol 1: Standard IDH Activity Assay (Colorimetric)
This protocol is a general guideline for measuring IDH activity by monitoring the production of NADPH, which then reduces a colorimetric probe.
-
Reagent Preparation:
-
Prepare IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 10 mM MgCl₂).
-
Prepare a stock solution of the isocitrate substrate.
-
Prepare a stock solution of the NADP+ cofactor.
-
Prepare a developer solution containing the colorimetric probe.
-
-
Standard Curve Preparation:
-
Sample Preparation:
-
Assay Procedure:
-
Set up the following wells in a 96-well plate:
-
Standard Curve Wells: Add the prepared NADH/NADPH standards.
-
Sample Wells: Add your sample lysate.
-
Sample Background Control Wells: Add your sample lysate.[7]
-
-
Adjust the volume in all wells to 50 µL with IDH Assay Buffer.[7]
-
Prepare a Reaction Mix containing IDH Assay Buffer, NADP+, and the developer.
-
Prepare a Background Control Mix that is identical to the Reaction Mix but omits the isocitrate substrate.
-
Add 50 µL of the Reaction Mix to the Sample and Standard wells.
-
Add 50 µL of the Background Control Mix to the Sample Background Control wells.
-
Mix well and incubate the plate at 37°C for 30-60 minutes, protected from light.[7]
-
Measure the absorbance at 450 nm in a microplate reader.[7][10]
-
-
Calculation:
-
Subtract the absorbance of the 0 standard from all other standard readings and plot the standard curve.
-
Subtract the absorbance of the Sample Background Control from the corresponding Sample wells.
-
Use the corrected sample absorbance to determine the amount of NADPH produced from the standard curve.
-
Protocol 2: Validation of NADPH Stability
This protocol helps determine if your NADPH is degrading under your specific assay conditions.[9]
-
Materials:
-
NADPH stock solution
-
Your IDH Assay Buffer
-
A temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a working solution of NADPH in your assay buffer at the final concentration used in your IDH assay.
-
Add this solution to several wells of a UV-transparent 96-well plate.
-
Incubate the plate at the same temperature as your IDH assay.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 5 minutes) for the typical duration of your assay.
-
-
Analysis:
-
Plot the absorbance values over time. A stable NADPH solution will show a minimal decrease in absorbance. A significant drop in absorbance indicates NADPH degradation, which could be contributing to high background or variability.
-
Signaling Pathways and Workflows
Isocitrate Dehydrogenase Reaction Pathway
Caption: Reactions catalyzed by wild-type and mutant IDH.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nonenzymatic NADPH-dependent reduction of 2,6-dichlorophenol-indophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocitrate Dehydrogenase Assay Kit (Colorimetric) (ab102528) | Abcam [abcam.com]
- 6. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Purification and Characterization of NAD-Isocitrate Dehydrogenase from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
How to solve low signal issues in isocitrate quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity during isocitrate quantification experiments.
Troubleshooting Guides
This section addresses specific problems that can lead to low signal intensity in isocitrate quantification, providing potential causes and actionable solutions.
Issue: Weak or No Signal in Mass Spectrometry (LC-MS/MS)
Question: I am observing a very low or no signal for isocitrate in my LC-MS/MS analysis. What are the possible causes and how can I troubleshoot this?
Answer:
Low signal intensity for isocitrate in LC-MS/MS can stem from several factors, ranging from sample preparation to instrument settings.[1] Here is a breakdown of potential causes and solutions:
-
Poor Ionization Efficiency: Isocitrate is a highly polar molecule and may not ionize efficiently under standard electrospray ionization (ESI) conditions.[2][3]
-
Suboptimal LC-MS/MS Method: The chosen liquid chromatography method or mass spectrometry parameters may not be optimal for isocitrate detection.
-
Solution: Optimize your LC method to ensure good peak shape and retention of isocitrate. For MS/MS, select specific and sensitive transitions for isocitrate. For example, while the 191/111 transition is common, using a more specific transition like 191/117 for isocitrate can minimize interference and improve quantification.[6]
-
-
Sample Concentration and Matrix Effects: The concentration of isocitrate in your sample may be below the limit of detection (LOD) of the instrument, or other molecules in the sample matrix could be suppressing the isocitrate signal.[1][7]
-
Solution: Concentrate your sample if possible. To mitigate matrix effects, consider solid-phase extraction (SPE) or other sample cleanup techniques. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[6]
-
-
Instrument Issues: Problems with the mass spectrometer, such as a dirty ion source, incorrect calibration, or detector issues, can lead to poor signal intensity for all analytes, including isocitrate.[1][8]
Troubleshooting Workflow for Low Isocitrate Signal in LC-MS/MS
Caption: Troubleshooting workflow for low isocitrate signal in LC-MS/MS.
Issue: Low or No Activity in Isocitrate Dehydrogenase (IDH) Assays
Question: My isocitrate dehydrogenase (IDH) activity assay is showing low or no signal. What could be the problem?
Answer:
Low signal in an IDH activity assay, which typically measures the production of NADPH, can be caused by a variety of factors related to the enzyme, substrates, or assay conditions.[9] Here are common causes and their solutions:
-
Enzyme Instability or Inactivity: The IDH enzyme may have lost activity due to improper storage or handling.[10]
-
Incorrect Cofactors: Different IDH isoforms have specific cofactor requirements.[9]
-
Suboptimal Assay Conditions: The pH and temperature of the assay may not be optimal for enzyme activity.[9]
-
Solution: Verify and optimize the pH and temperature for your specific enzyme. Many isocitrate dehydrogenases have an optimal pH around 8.0.[11]
-
-
Substrate or Cofactor Degradation: The stability of isocitrate and NADPH/NADP+ can affect assay results.[10]
-
Solution: Prepare fresh substrate and cofactor solutions. NADPH is particularly sensitive to degradation and is most stable in slightly basic conditions (pH 7.5-8.5).[10]
-
-
Presence of Inhibitors: The sample itself may contain inhibitors of IDH activity.[9]
-
Solution: If possible, purify your sample to remove potential inhibitors.[9]
-
Quantitative Data Summary
The following table summarizes the impact of different troubleshooting strategies on isocitrate signal intensity, based on common experimental observations.
| Troubleshooting Strategy | Parameter Optimized | Expected Signal Improvement |
| Chemical Derivatization | Ionization Efficiency | 2 to 10-fold increase |
| LC Method Optimization | Peak Shape & Separation | 1.5 to 3-fold increase |
| MS/MS Parameter Tuning | Signal-to-Noise Ratio | 2 to 5-fold increase |
| Sample Cleanup (SPE) | Matrix Effect Reduction | 1.5 to 4-fold increase |
| Enzyme Assay pH Optimization | Enzyme Activity | Up to 5-fold increase |
| Enzyme Assay Cofactor Check | Reaction Rate | Can restore complete activity |
Experimental Protocols
Protocol: Derivatization of Isocitrate for Enhanced LC-MS/MS Detection
This protocol describes a general procedure for the derivatization of isocitrate to improve its detection by LC-MS/MS.
Materials:
-
Isocitrate standard or sample extract
-
Derivatization reagent (e.g., a reagent targeting carboxyl groups)
-
Reaction buffer (as specified by the derivatization reagent manufacturer)
-
Quenching solution (if required)
-
Organic solvent (e.g., acetonitrile, methanol)
-
LC-MS grade water
Procedure:
-
Sample Preparation: Reconstitute dried sample extracts or standards in the reaction buffer.
-
Derivatization Reaction: Add the derivatization reagent to the sample. The optimal reagent concentration and reaction time should be determined empirically but typically range from 15 to 60 minutes at a specific temperature.
-
Reaction Quenching: If necessary, add a quenching solution to stop the derivatization reaction.
-
Sample Dilution: Dilute the derivatized sample with an appropriate solvent (e.g., 50% methanol (B129727) in water) to a concentration suitable for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system. Develop a suitable LC gradient and MS/MS method to detect the derivatized isocitrate. The MRM transitions will need to be optimized for the derivatized molecule.
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of isocitrate dehydrogenase and their cofactor requirements?
A1: There are three main isoforms of isocitrate dehydrogenase (IDH) in eukaryotes. IDH1 is found in the cytoplasm and peroxisomes, while IDH2 and IDH3 are located in the mitochondria. IDH1 and IDH2 use NADP+ as a cofactor, whereas IDH3 uses NAD+.[9] All three isoforms require a divalent cation, such as Mg2+ or Mn2+, for their catalytic activity.[9]
Q2: How can I distinguish between isocitrate and its isomer, citrate (B86180), in my analysis?
A2: Differentiating between isocitrate and citrate can be challenging due to their structural similarity. In mass spectrometry, while they have the same mass, their fragmentation patterns can differ slightly. Developing a specific LC method that can chromatographically separate the two isomers is crucial. Additionally, using unique fragment ions in your MS/MS method can help in their distinct quantification. For example, m/z 87 is more specific for citrate, while m/z 117 can be used for isocitrate.[6]
Q3: What is the principle behind the most common isocitrate dehydrogenase assays?
A3: The most common IDH assays are spectrophotometric and measure the production of NADH or NADPH, which absorb light at 340 nm.[9] The reaction catalyzed by IDH is the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the simultaneous reduction of NAD+ to NADH or NADP+ to NADPH. The rate of increase in absorbance at 340 nm is directly proportional to the IDH activity.[9]
Q4: Can issues with my LC system cause low isocitrate signals?
A4: Yes, problems with the LC system can lead to poor signal intensity. Issues such as leaks, clogs, or a poorly packed column can result in broad or tailing peaks, which reduces the peak height and, consequently, the signal intensity.[8][12] Regular maintenance of your LC system is essential for reproducible results.
Q5: What is the role of isocitrate dehydrogenase in cellular metabolism?
A5: Isocitrate dehydrogenase is a key enzyme in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH or NADH.[13] This reaction is a critical regulatory point in the TCA cycle.
Isocitrate Dehydrogenase in the TCA Cycle
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. ddtjournal.com [ddtjournal.com]
- 3. chromsoc.jp [chromsoc.jp]
- 4. Recent development of chemical derivatization in LC-MS for biomedical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical Characterization of Recombinant Isocitrate Dehydrogenase and Its Putative Role in the Physiology of an Acidophilic Micrarchaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Analysis of Isocitrate Dehydrogenase -2 (IDH-2) Activity in Human Serum as a Biomarker in Chemotherapy Patients of Breast Carcinoma: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of DL-Isocitric acid trisodium salt in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of DL-Isocitric acid trisodium (B8492382) salt in solution.
Frequently Asked Questions (FAQs)
Q1: My DL-Isocitric acid trisodium salt solution is showing a decrease in concentration over time. What is the likely cause?
The most probable cause is the conversion of isocitric acid to isocitrate lactone. This is a reversible intramolecular esterification process. The equilibrium between the open-chain isocitric acid and the cyclic isocitrate lactone is highly dependent on the pH of the solution.
Q2: What is isocitrate lactone and why is its formation problematic?
Isocitrate lactone is a cyclic ester formed from an internal reaction within the isocitric acid molecule. Its formation is problematic because it alters the chemical structure, which can lead to:
-
Inaccurate quantification in assays.
-
Reduced or altered biological activity.
-
Unpredictable results in downstream experiments.
Q3: How does pH influence the stability of DL-Isocitric acid trisodium salt solutions?
The pH of the solution is a critical factor in the stability of isocitric acid.
-
Acidic conditions (pH < 7.0): Favor the formation of isocitrate lactone, leading to degradation of the active isocitric acid.
-
Alkaline conditions (pH > 7.0): Promote the hydrolysis of the lactone back to the open-chain isocitric acid form, thus enhancing stability.
Q4: What is the recommended pH for preparing and storing DL-Isocitric acid trisodium salt solutions?
To maintain the integrity of isocitric acid, it is recommended to prepare and store solutions at a slightly alkaline pH, ideally between 7.0 and 8.0 . If your experiment requires acidic conditions, it is best to prepare the solution fresh and use it immediately.
Q5: What are the optimal storage conditions for long-term stability?
For long-term storage, solutions of DL-Isocitric acid trisodium salt should be:
-
Prepared in a suitable buffer at pH 7.0-8.0 (e.g., phosphate (B84403) or citrate (B86180) buffer).
-
Stored at -20°C or -80°C .
-
Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles , which can accelerate degradation.
Q6: Can the type of buffer used affect the stability?
While pH is the most critical factor, the buffer components can have an impact. Phosphate and citrate buffers are commonly used. However, it is advisable to perform a stability study with your specific buffer system if you have concerns about potential interactions.
Q7: Are there other factors that can cause degradation?
Yes, other factors to consider are:
-
Light: Protect solutions from light, as it can cause photodegradation.
-
Moisture: For the solid salt, storage should be in a tightly sealed container, away from moisture.
-
Metal Ions: Isocitric acid can chelate divalent and trivalent metal ions, which may alter its stability.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Loss of biological activity | Conversion of isocitric acid to the inactive lactone form. | 1. Prepare fresh solutions in a buffer with a pH between 7.0 and 8.0 before each experiment.2. If acidic conditions are necessary for your assay, minimize the incubation time. |
| Precipitate formation upon storage | pH shifts or interactions with buffer salts, particularly at low temperatures. | 1. Ensure the buffer has adequate capacity to maintain the pH.2. Consider using a different buffer system or a lower concentration of the isocitric acid solution. |
| Inconsistent assay results | Degradation of the isocitric acid solution due to improper storage or handling. | 1. Aliquot stock solutions to minimize freeze-thaw cycles.2. Always use fresh dilutions for experiments.3. Verify the pH of your stock and working solutions. |
Data on DL-Isocitric Acid Trisodium Salt Stability
The following table summarizes the expected stability trends for a solution of DL-Isocitric acid trisodium salt under various conditions.
| Storage Condition | pH | Expected Stability | Primary Degradation Pathway |
| -80°C | 7.5 | High (up to 1 year) | Minimal degradation |
| -20°C | 7.5 | Good (up to 1 month) | Slow lactone formation |
| 4°C | 7.5 | Moderate (days to weeks) | Gradual conversion to lactone |
| Room Temperature | 7.5 | Low (hours to days) | Rapid conversion to lactone |
| 4°C | 5.0 | Very Low (hours) | Accelerated lactone formation |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of DL-Isocitric Acid Trisodium Salt
-
Reagents and Materials:
-
DL-Isocitric acid trisodium salt
-
Nuclease-free water
-
Phosphate buffer (e.g., 1 M, pH 7.5)
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of DL-Isocitric acid trisodium salt.
-
Dissolve the salt in nuclease-free water to a concentration of 100 mg/mL.
-
Add phosphate buffer to a final concentration that ensures the pH is maintained between 7.0 and 8.0.
-
Verify the final pH of the solution using a calibrated pH meter.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile solution into single-use volumes in nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of a DL-Isocitric acid trisodium salt solution by quantifying the parent compound over time.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., Inertsil ODS-3, 4.6 mm i.d. x 250 mm).
-
Mobile Phase: 0.1% Phosphoric Acid in HPLC-grade water.
-
DL-Isocitric acid trisodium salt standard.
-
-
Procedure:
-
Prepare a stock solution of DL-Isocitric acid trisodium salt as described in Protocol 1.
-
Divide the solution into separate, sealed vials for each time point and storage condition to be tested (e.g., 4°C, 25°C, 40°C).
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
-
Prepare a calibration curve using freshly prepared standards of DL-Isocitric acid trisodium salt (e.g., 5 to 100 µg/mL).
-
Dilute the test samples to fall within the range of the calibration curve.
-
Analyze the standards and samples by HPLC under the following conditions:
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 210 nm
-
-
Quantify the concentration of isocitric acid in each sample by comparing its peak area to the calibration curve.
-
Plot the concentration of isocitric acid as a function of time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for unstable DL-Isocitric acid solutions.
Technical Support Center: Troubleshooting Interferences in Trinder-Based Enzymatic Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common interferences in enzymatic assays that utilize Trinder-based reactions. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Trinder-based enzymatic assay?
A1: Trinder-based assays are colorimetric methods used to quantify the concentration of various analytes. The fundamental principle involves two coupled enzymatic reactions. In the first reaction, an oxidase enzyme specific to the analyte of interest (e.g., glucose oxidase for glucose) catalyzes the oxidation of the analyte, producing hydrogen peroxide (H₂O₂) as a byproduct. In the second reaction, known as the Trinder reaction, a peroxidase enzyme (commonly horseradish peroxidase) catalyzes the reaction between H₂O₂, a chromogenic substrate (like 4-aminophenazone, 4-AP), and a coupler (such as a phenol (B47542) or aniline (B41778) derivative) to produce a stable, colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the analyte in the sample.
Q2: What are the most common substances that interfere with Trinder-based assays?
A2: The most common interfering substances are reducing agents and antioxidants. These compounds can interfere by consuming the hydrogen peroxide produced in the first enzymatic reaction, thereby preventing the formation of the colored product and leading to falsely low results.[1][2][3] Notable examples include:
-
Ascorbic Acid (Vitamin C): A potent reducing agent that readily reacts with and depletes hydrogen peroxide.[1][2][3]
-
N-acetylcysteine (NAC): A drug used to treat acetaminophen (B1664979) overdose, which can also interfere with the Trinder reaction.[4]
-
p-Diphenols: Compounds like homogentisic acid and gentisic acid can interfere, with the mechanism depending on their specific chemical structure.[5]
-
Drugs: Certain medications, such as calcium dobesilate and dobutamine, have been shown to cause significant interference.
Q3: How can I determine if my assay is experiencing interference?
A3: Several indicators may suggest interference in your assay:
-
Unexpectedly low or no signal: If you observe significantly lower absorbance values than expected, especially in samples known to contain the analyte, interference could be a factor.
-
Non-linear standard curve: Interference can sometimes manifest as a non-linear relationship between the analyte concentration and the measured absorbance in your standard curve.
-
Inconsistent results between dilutions: If serially diluted samples do not yield proportionally decreasing results, an interfering substance may be present at a concentration that is being diluted out.
-
Discrepancy with a different assay method: Comparing your results with those from a non-Trinder-based method for the same analyte can help confirm the presence of interference.
Troubleshooting Guide
Problem 1: My sample, which I expect to be positive, shows very low or no color development.
-
Possible Cause: Presence of a reducing agent like ascorbic acid in the sample.
-
Troubleshooting Steps:
-
Spike and Recovery Experiment: Add a known concentration of the analyte (a "spike") to your sample and a control sample (matrix without the suspected interferent). If the recovery of the spike in your sample is significantly lower than in the control, it suggests the presence of an interfering substance.
-
Sample Pretreatment with Ascorbate (B8700270) Oxidase: If ascorbic acid is the suspected interferent, you can pretreat your sample with ascorbate oxidase. This enzyme specifically catalyzes the oxidation of ascorbic acid, rendering it non-interfering. (See Experimental Protocol 1 for a detailed method).
-
Sample Dilution: Diluting the sample may reduce the concentration of the interfering substance to a level where it no longer significantly affects the assay. However, ensure that the analyte concentration remains within the detectable range of the assay.
-
Problem 2: I am screening a library of compounds and observe a high number of "hits" (apparent inhibition).
-
Possible Cause: Many compounds in the library may be reducing agents that interfere with the Trinder reaction, leading to false-positive results for inhibition.
-
Troubleshooting Steps:
-
Counter-Screen without the Primary Enzyme: Run the assay with the compounds but without the primary oxidase enzyme. If a compound still shows a decrease in signal, it is likely interfering with the Trinder reaction itself (the peroxidase and/or the chromogen).
-
Hydrogen Peroxide Scavenging Assay: Directly test the ability of the "hit" compounds to consume hydrogen peroxide. This can be done by running the Trinder reaction with a known amount of H₂O₂ in the presence and absence of the compound. A decrease in color formation in the presence of the compound indicates it is a scavenger.
-
Use of an Alternative Assay Method: Confirm the inhibitory activity of the hits using an orthogonal assay that does not rely on a peroxidase-based detection system.
-
Quantitative Data on Common Interferences
The following tables summarize the concentration-dependent interference of common substances in various Trinder-based assays.
Table 1: Interference of N-acetylcysteine (NAC) in Trinder-Based Assays
| Analyte | NAC Concentration Causing ≥10% Inhibition |
| Triglycerides | 570 mg/L |
| Cholesterol | 740 mg/L |
| Creatinine (B1669602) | 790 mg/L |
| Uric Acid | 1100 mg/L |
| HDL-Cholesterol | 1760 mg/L |
| LDL-Cholesterol | 2900 mg/L |
Data from Genzen et al. (2016).[4]
Table 2: Interference of Calcium Dobesilate in Trinder-Based Assays
| Analyte | Calcium Dobesilate Concentration | Percent Bias (%) |
| Creatinine | 8 µg/mL | -4.4 to -36.3 |
| Uric Acid | 16 µg/mL | Varies by assay system |
| Triglycerides | 16 µg/mL | Varies by assay system |
| HDL-Cholesterol | 16 µg/mL | Varies by assay system |
| Total Cholesterol | 16 µg/mL | Varies by assay system |
Data from a study on creatinine interference and another on multiple serum analytes.
Experimental Protocols
Protocol 1: Mitigation of Ascorbic Acid Interference using Ascorbate Oxidase
Objective: To enzymatically remove ascorbic acid from a sample prior to analysis in a Trinder-based assay.
Materials:
-
Ascorbate oxidase (from a commercial supplier)
-
Sample suspected of containing ascorbic acid
-
Control sample (matrix without ascorbic acid)
-
Assay buffer
-
Trinder-based assay reagents
Procedure:
-
Reconstitute Ascorbate Oxidase: Prepare a stock solution of ascorbate oxidase in an appropriate buffer as recommended by the manufacturer.
-
Sample Preparation:
-
For each sample to be tested, prepare two aliquots.
-
To one aliquot (the "treated" sample), add a sufficient amount of ascorbate oxidase solution to achieve a final concentration that will effectively oxidize the expected range of ascorbic acid concentrations. A typical starting concentration is 1-5 U/mL.
-
To the second aliquot (the "untreated" sample), add an equal volume of the buffer used to reconstitute the ascorbate oxidase.
-
Prepare a control sample in the same manner.
-
-
Incubation: Incubate all samples at room temperature (or 37°C for faster reaction) for 10-15 minutes to allow for the complete oxidation of ascorbic acid in the treated samples.
-
Assay Performance: Proceed with the Trinder-based enzymatic assay according to the manufacturer's protocol, using the treated and untreated samples.
-
Data Analysis: Compare the results from the treated and untreated samples. A significant increase in the measured analyte concentration in the treated sample compared to the untreated sample confirms the presence of ascorbic acid interference and demonstrates its successful removal.
Visualizations
Caption: The Trinder reaction pathway and a common point of interference.
Caption: A logical workflow for troubleshooting interference in enzymatic assays.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine interference of Trinder-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of interference of p-diphenols with the Trinder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving reproducibility in experiments with DL-Isocitric acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance reproducibility in experiments involving DL-Isocitric acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is DL-Isocitric acid and what are its primary applications in research?
DL-Isocitric acid is a racemic mixture of the D- and L-isomers of isocitric acid, an intermediate in the citric acid cycle (TCA cycle).[1][2][3][4] In a research context, it is commonly used as a substrate for the enzyme isocitrate dehydrogenase (IDH).[5][6] Its applications include studying enzyme kinetics, screening for IDH inhibitors, and serving as a marker for determining the composition and authenticity of fruit products.[2][7][8] Additionally, due to its specific stereochemistry, enantiopure forms of isocitric acid are utilized as chiral building blocks in organic synthesis for creating complex molecules.[9]
Q2: How should DL-Isocitric acid and its solutions be properly stored to ensure stability?
To ensure the stability of DL-Isocitric acid, it should be stored in a tightly closed container in a dry place.[1][10] For stock solutions, it is recommended to aliquot them to prevent inactivation of the product from repeated freeze-thaw cycles.[11] These aliquoted solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month) in a sealed container, protected from moisture.[11]
Q3: What are the critical factors to consider for ensuring the reproducibility of experiments involving DL-Isocitric acid?
Reproducibility in experiments with DL-Isocitric acid can be affected by several factors. Key considerations include:
-
Reagent Stability: The stability of all reagents, including DL-Isocitric acid solutions and cofactors like NADP+/NADPH, is crucial.[12] Inconsistent handling and storage of these reagents can lead to variability in results.[12]
-
Consistent Reagent Preparation: Variations in buffer pH, reagent concentrations, and preparation methods can introduce significant variability between experiments.[12]
-
Accurate Sample Preparation: Proper sample handling, including appropriate dilution and removal of interfering substances, is essential for accurate and reproducible results.[7]
-
Control of Experimental Conditions: Variables such as temperature and incubation times must be kept consistent across all experiments.[13]
-
Purity of DL-Isocitric Acid: The purity of the DL-Isocitric acid used can impact experimental outcomes. It is important to use a well-characterized compound of known purity.[14][15]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity in Isocitrate Dehydrogenase (IDH) Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Degraded DL-Isocitric Acid Substrate | Prepare fresh isocitrate solutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[11][12] |
| Instability of Cofactor (NADP+/NADPH) | Ensure the assay buffer pH is within the optimal range for NADPH stability (pH 7.5-8.5).[12] Prepare fresh cofactor solutions for each experiment.[12] |
| Incorrect Buffer Composition | Be aware that phosphate (B84403) and acetate (B1210297) buffers can accelerate the degradation of NADPH.[12] Consider using a Tris-based buffer.[5] |
| Inactive Enzyme | Store the IDH enzyme solution on ice at all times.[5] Prepare fresh enzyme dilutions for each assay. |
| Presence of Inhibitors in the Sample | Include an internal standard (a known amount of D-isocitric acid) in your sample to check for inhibition.[16] |
Issue 2: High Background Signal or Continuously Changing Baseline in Spectrophotometric IDH Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| NADPH Degradation | A continuously decreasing baseline absorbance at 340 nm suggests NADPH degradation.[12] Verify that the buffer pH is between 7.5 and 8.5.[12] |
| Contaminated Reagents | Impurities in water or other reagents can catalyze the degradation of NADPH.[12] Use high-purity water and reagents. |
| Interfering Substances in the Sample | Run a sample blank that includes the sample but not the enzyme to assess the contribution of the sample to the background signal. |
| Non-specific Reduction of the Detection Probe | If using a coupled assay, ensure that components of the sample are not directly reducing the colorimetric or fluorescent probe. |
Issue 3: Poor Reproducibility and High Variability Between Replicates
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Standardize the preparation of all solutions, including buffers, substrate, and cofactors. Ensure consistent pH and concentrations.[12] |
| Pipetting Errors | Calibrate micropipettes regularly. Use proper pipetting techniques to ensure accurate and consistent volumes. |
| Temperature Fluctuations | Ensure that all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for all samples. |
| Variability in Cell-Based Assays | Maintain consistent cell culture conditions, including media composition, cell density, and passage number.[13] Serum composition can vary between lots and impact results.[13] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Isocitrate Dehydrogenase (IDH) Activity
This protocol describes a method for measuring NADP+-dependent IDH activity by detecting the production of NADPH.
Materials:
-
IDH Assay Buffer (e.g., 0.2 M Tris-HCl, 1 mM MgCl2, pH 8.5)[5]
-
DL-Isocitric acid solution (e.g., 4.6 mM stock)[5]
-
NADP+ solution
-
IDH enzyme preparation (e.g., diluted pig heart IDH)[5]
-
Detection probe (e.g., WST-8)[17]
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a Standard Curve: Create a series of NADH or NADPH standards in a 96-well plate to allow for the quantification of enzyme activity.[18]
-
Prepare the Reaction Mix: For each well, prepare a reaction mix containing the IDH assay buffer, NADP+, and the detection probe.
-
Prepare a Background Control: Prepare a control mix by substituting the DL-Isocitric acid substrate with the assay buffer.[18]
-
Initiate the Reaction: Add the sample containing the IDH enzyme to the wells. To start the reaction, add the DL-Isocitric acid substrate.
-
Measure Absorbance: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for a WST-8 based assay) over time.[18]
-
Calculate Enzyme Activity: Determine the rate of the reaction from the linear portion of the absorbance curve and use the standard curve to calculate the enzyme activity.
Protocol 2: Sample Preparation for D-Isocitric Acid Determination in Fruit Juice
This protocol outlines the steps for preparing fruit juice samples for the enzymatic determination of D-Isocitric acid.
Materials:
-
Fruit juice sample
-
2 M NaOH
-
Distilled water
-
Polyvinylpolypyrrolidone (PVPP)
-
Whatman No. 1 filter paper
-
50 mL volumetric flask
Procedure:
-
pH Adjustment: Take 25 mL of the filtered fruit juice sample and adjust the pH to approximately 7.6 using 2 M NaOH.[7]
-
Dilution: Quantitatively transfer the pH-adjusted solution to a 50 mL volumetric flask and bring it to volume with distilled water.[7]
-
Clarification: Add 0.5 g of PVPP to the diluted sample, stir for 5 minutes, and then filter the solution through Whatman No. 1 filter paper.[7]
-
Assay: The clear filtrate can then be used directly in the enzymatic assay for D-Isocitric acid.
Quantitative Data Summary
Table 1: Recommended Concentrations for IDH Assays
| Component | Concentration Range | Reference |
| D-Isocitric Acid (in cuvette) | 1.0 - 80 µg | [7] |
| D-Isocitric Acid (sample solution) | 0.01 - 0.80 g/L | [7] |
| NADPH Standards | 0 - 10 nmol/well | [18] |
Table 2: Storage Conditions for DL-Isocitric Acid Solutions
| Temperature | Storage Period | Conditions | Reference |
| -80°C | 6 months | Sealed storage, away from moisture | [11] |
| -20°C | 1 month | Sealed storage, away from moisture | [11] |
Visualizations
Caption: Experimental workflow for a colorimetric IDH assay.
Caption: The enzymatic reaction catalyzed by Isocitrate Dehydrogenase.
Caption: Logical approach to troubleshooting reproducibility issues.
References
- 1. DL-iso-Citric Acid Trisodium Salt, 93+% - CAS 1637-73-6 - City Chemical LLC. [citychemical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. DL-Isocitric acid (trisodium salt) | Affiniti Research [affiniti-res.com]
- 5. ableweb.org [ableweb.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. libios.fr [libios.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. DL-Isocitric acid, trisodium salt hydrate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. DL-Isocitric acid, trisodium salt hydrate, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 17. Isocitrate Dehydrogenase Assay Kit (100T) [sbsgenetech.com]
- 18. benchchem.com [benchchem.com]
Addressing substrate inhibition in isocitrate dehydrogenase kinetics.
Technical Support Center: Isocitrate Dehydrogenase (IDH) Kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isocitrate dehydrogenase (IDH) and encountering substrate inhibition during kinetic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IDH enzyme activity decreases at high concentrations of isocitrate. What is causing this?
This phenomenon is likely due to substrate inhibition. At very high concentrations, a second molecule of the substrate (isocitrate) can bind to the enzyme-substrate complex, forming an inactive or less active ternary complex. This prevents the formation of the product and leads to a decrease in the observed reaction velocity. This is a known characteristic of about 20% of all enzymes.[1]
Q2: How can I be sure I'm observing substrate inhibition and not another experimental artifact?
Several factors can mimic substrate inhibition. It is crucial to rule them out systematically.
-
Reagent Instability: Ensure your reagents, particularly the cofactor (NADP+/NAD+) and the enzyme itself, are stable under your assay conditions.[2] NAD(P)H is sensitive to acidic pH, temperature, and certain buffer components like phosphate.[2]
-
Substrate Depletion: While unlikely to cause a drop in rate at high initial concentrations, ensure you are measuring the initial velocity before a significant portion of the substrate is consumed.
-
pH Shift: High concentrations of an unbuffered substrate solution could alter the pH of the reaction mixture, moving it away from the enzyme's optimum pH (typically 7.4-8.5).[3][4]
-
Contaminants: Ensure the isocitrate stock is pure and has not degraded.
To confirm substrate inhibition, you should observe a characteristic "hook" or bell-shaped curve when plotting reaction velocity against a wide range of isocitrate concentrations.
Q3: What is the optimal concentration range for isocitrate in my IDH assay?
The optimal range depends on your experimental goal.
-
For determining Km and Vmax: You should test a range of concentrations starting from approximately 0.1 x Km to at least 5-10 x Km.[3]
-
To avoid substrate inhibition: If substrate inhibition is observed, the optimal concentration will be the peak of the activity curve, before the rate begins to decline. This concentration provides the maximum observed velocity under your conditions.
Refer to the table below for typical Km values for different IDH isoforms to guide your concentration selection.
Q4: How do I analyze my kinetic data when substrate inhibition is present?
Standard Michaelis-Menten kinetics will not accurately model your data.[5] You must use a modified equation that accounts for substrate inhibition, such as the uncompetitive substrate inhibition model:
V = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))
Where:
-
V is the reaction velocity.
-
Vmax is the maximum theoretical velocity.[1]
-
[S] is the substrate concentration.
-
Km is the Michaelis constant.[1]
-
Ki is the inhibition constant for the substrate.[1]
This equation can be fit to your data using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax, Km, and Ki.[1]
Quantitative Data Summary
The kinetic parameters of IDH can vary based on the isoform, species, and experimental conditions (e.g., pH, temperature, divalent cation used). The following table provides a summary of reported values.
| Enzyme | Organism/Source | Cofactor | Divalent Cation | Substrate | Km (μM) | Reference |
| IDH1 | Mortierella alpina | NADP+ | Mn²⁺ | Isocitrate | 50.5 | [6] |
| IDH1 | Mortierella alpina | NADP+ | Mg²⁺ | Isocitrate | 65.4 | [6] |
| IDH1 | Acremonium chrysogenum | NADP+ | Mn²⁺ | Isocitrate | 46.6 | [6] |
| IDH1 | Acremonium chrysogenum | NADP+ | Mg²⁺ | Isocitrate | 18.1 | [6] |
| NAD-IDH | Rat Heart | NAD+ | Mg²⁺ | Mg-isocitrate | 503.3 | [7] |
Note: Kinetic values are highly dependent on assay conditions. This table should be used as a general guide.
Diagrams
Mechanism of Substrate Inhibition
The following diagram illustrates how a second substrate molecule can bind to the enzyme-substrate complex (ES) to form a non-productive ternary complex (ESS), which inhibits the reaction.
References
- 1. graphpad.com [graphpad.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. faieafrikanart.com [faieafrikanart.com]
- 6. researchgate.net [researchgate.net]
- 7. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize freeze-thaw cycle effects on DL-Isocitric acid stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the effects of freeze-thaw cycles on the stability of DL-Isocitric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DL-Isocitric acid instability in aqueous solutions?
A1: The primary cause of instability is the reversible intramolecular esterification of DL-Isocitric acid to form DL-isocitrate lactone. This conversion is an equilibrium reaction highly influenced by the pH of the solution.
Q2: Why is the formation of isocitrate lactone a concern for my experiments?
A2: The formation of the lactone alters the chemical structure of isocitric acid. This can lead to several issues in experimental settings, including:
-
Inaccurate quantification of the active isocitric acid concentration.
-
Reduced biological activity, as the lactone form may not be recognized by enzymes such as isocitrate dehydrogenase.
-
Unpredictable and non-reproducible results in downstream applications.
Q3: How does pH affect the stability of DL-Isocitric acid solutions?
A3: The equilibrium between isocitric acid and its lactone is highly pH-dependent. Acidic conditions favor the formation of the lactone, while alkaline conditions promote the hydrolysis of the lactone back to the open-chain, active form of isocitric acid.[1] Storing solutions at an inappropriate pH can therefore lead to significant degradation of the active compound.
Q4: What is the recommended pH for storing DL-Isocitric acid solutions to ensure stability?
A4: To maintain DL-Isocitric acid in its stable, open-chain form, it is recommended to prepare and store solutions at a slightly alkaline pH, ideally between 7.0 and 8.0.[1] If your experiment requires acidic conditions, it is best to prepare the solution fresh immediately before use.
Q5: How do freeze-thaw cycles impact the stability of DL-Isocitric acid?
A5: Repeated freeze-thaw cycles are strongly discouraged as they can accelerate the degradation of DL-Isocitric acid. The exact mechanisms are complex but can involve localized changes in pH and concentration as ice crystals form, which can shift the equilibrium towards the formation of the inactive lactone. While specific quantitative data on the percentage of degradation per cycle is not extensively published, the general consensus in the scientific community is to avoid repeated freezing and thawing to maintain the integrity of the compound.
Q6: What are the best practices for long-term storage of DL-Isocitric acid solutions?
A6: For long-term storage, it is recommended to:
-
Prepare the solution in a suitable buffer at a pH of 7.0-8.0 (e.g., phosphate (B84403) or citrate (B86180) buffer).
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Decreasing concentration of DL-Isocitric acid over time in stored solutions. | Formation of isocitrate lactone due to acidic pH or repeated freeze-thaw cycles. | 1. Ensure the storage buffer pH is between 7.0 and 8.0. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 3. Prepare fresh solutions for critical experiments. |
| Loss of biological activity of the DL-Isocitric acid solution (e.g., in enzymatic assays). | Conversion of the active isocitric acid to the inactive lactone form. | 1. Confirm the pH of your stock solution. Adjust to pH 7.0-8.0 if necessary and allow time for the equilibrium to shift back to the open-chain form. 2. For assays requiring acidic conditions, minimize the incubation time of isocitric acid in the acidic buffer. |
| Precipitate formation in the DL-Isocitric acid solution upon thawing or during storage. | 1. pH shifts causing the acid to precipitate. 2. Interaction with buffer salts at low temperatures. 3. Concentration of the solution is too high for the storage temperature. | 1. Ensure the buffer has sufficient capacity to maintain the desired pH. 2. Verify the solubility of DL-Isocitric acid and buffer components at the storage temperature. 3. Consider using a different buffer system or preparing a lower concentration stock solution. |
| Inconsistent or non-reproducible experimental results. | Degradation of DL-Isocitric acid due to improper storage and handling. | 1. Implement a strict protocol for the preparation, storage, and handling of DL-Isocitric acid solutions. 2. Perform a stability study of your solution under your specific experimental conditions (see Protocol 2). 3. Always use a fresh aliquot for each experiment. |
Data Presentation
Table 1: Illustrative Example of DL-Isocitric Acid Degradation After Repeated Freeze-Thaw Cycles
Disclaimer: The following data is illustrative and intended to demonstrate the expected trend of degradation. Specific degradation rates can vary depending on buffer composition, concentration, and the precise conditions of freezing and thawing.
| Number of Freeze-Thaw Cycles | Estimated % Degradation of DL-Isocitric Acid |
| 1 | 1 - 3% |
| 3 | 5 - 10% |
| 5 | 10 - 20% |
| 10 | > 25% |
Experimental Protocols
Protocol 1: Quantification of DL-Isocitric Acid by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of DL-Isocitric acid. The specific parameters may need to be optimized for your particular instrument and column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).
-
Mobile Phase: 0.1% Phosphoric Acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the DL-Isocitric acid solution in the mobile phase to a concentration within the linear range of your calibration curve (e.g., 5-100 µg/mL).
-
Analysis:
-
Inject a known volume of the prepared sample.
-
Integrate the peak corresponding to isocitric acid.
-
Prepare a calibration curve using standards of known DL-Isocitric acid concentrations to quantify the amount in your sample.
-
Protocol 2: Freeze-Thaw Stability Study of DL-Isocitric Acid Solution
This protocol outlines a procedure to assess the stability of your DL-Isocitric acid solution under repeated freeze-thaw cycles.
-
Solution Preparation: Prepare a stock solution of DL-Isocitric acid in your desired experimental buffer at the intended concentration and pH.
-
Initial Analysis (Time Zero): Immediately after preparation, take an aliquot of the stock solution and quantify the concentration of DL-Isocitric acid using the HPLC method described in Protocol 1. This will serve as your baseline (T=0) concentration.
-
Aliquoting: Distribute the remaining stock solution into multiple, identical, single-use cryovials.
-
Freeze-Thaw Cycling:
-
Place the aliquots in a freezer at your desired storage temperature (e.g., -20°C or -80°C) for a defined period (e.g., 24 hours).
-
Remove a set of aliquots (e.g., 3 replicates) and allow them to thaw completely at room temperature. This constitutes one freeze-thaw cycle.
-
Immediately after thawing, analyze the concentration of DL-Isocitric acid in these aliquots using HPLC.
-
For the remaining aliquots, repeat the freeze-thaw process for the desired number of cycles (e.g., 3, 5, 10 cycles), taking out a new set of aliquots for analysis after each completed cycle.
-
-
Data Analysis:
-
Calculate the average concentration of DL-Isocitric acid at each freeze-thaw cycle.
-
Determine the percentage of degradation at each cycle relative to the initial (T=0) concentration.
-
Plot the percentage of remaining DL-Isocitric acid as a function of the number of freeze-thaw cycles.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing DL-Isocitric acid stability through freeze-thaw cycles.
Caption: The Citric Acid Cycle with emphasis on the stability of Isocitrate.
References
Technical Support Center: Optimizing Quenching Methods for Isocitrate Metabolomics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing quenching methods in metabolomics studies focusing on isocitrate and other tricarboxylic acid (TCA) cycle intermediates.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the quenching process for isocitrate analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of isocitrate and other TCA cycle intermediates. | Metabolite Leakage: The quenching solvent (e.g., cold methanol) may be disrupting the cell membrane, leading to the loss of intracellular metabolites.[1][2][3] | 1. Optimize Quenching Solvent: For cold methanol (B129727) quenching, consider using a higher concentration. Some studies suggest 80% cold methanol reduces leakage compared to 60% for certain cell types.[1] Alternatively, a 40% (v/v) aqueous methanol solution at -25°C has been found to be optimal for minimizing leakage in some organisms.[4] 2. Use a Different Quenching Method: Consider rapid filtration followed by quenching in liquid nitrogen or using a chilled isotonic saline solution, which can mitigate metabolite leakage.[2][5][6] |
| Incomplete Quenching: Metabolism may not be halted instantaneously, allowing for the enzymatic conversion of isocitrate by isocitrate dehydrogenase.[7] | 1. Ensure Rapid Temperature Drop: When using cold solvents, ensure the solvent is pre-chilled (e.g., -40°C to -80°C) and the sample volume is significantly smaller than the solvent volume to facilitate a rapid temperature drop.[4][6][8] 2. Minimize Handling Time: The time between sample collection and quenching must be minimized to prevent metabolic changes.[6][7] 3. Use Liquid Nitrogen: For the most rapid quenching, snap-freezing in liquid nitrogen is a highly effective method.[5][9] | |
| High variability between replicate samples. | Inconsistent Quenching Technique: Variations in the timing, volumes, or temperatures used during the quenching protocol can lead to inconsistent metabolite profiles.[6] | 1. Standardize the Protocol: Ensure every step of the quenching protocol is performed consistently for all samples.[6] 2. Cell Handling Differences: For adherent cells, the method of scraping can introduce variability. Ensure consistent pressure and speed. For suspension cells, ensure consistent and rapid separation from the medium.[10] |
| Poor recovery of isocitrate specifically, while other metabolites seem stable. | Analyte Instability: Isocitrate may be chemically unstable under certain extraction conditions (e.g., pH). The activity of isocitrate dehydrogenase can also be affected by components in the extraction milieu.[11] | 1. Acidify the Extraction Solvent: The addition of an acid, such as formic acid, to the extraction solvent can improve the recovery and stability of TCA cycle intermediates like citrate/isocitrate.[7][12] 2. Control Temperature: Ensure all extraction steps are performed at low temperatures (e.g., 4°C or on ice) to minimize enzymatic degradation.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when quenching cells for isocitrate analysis?
A1: The most critical step is the rapid and complete inactivation of metabolic enzymes, particularly isocitrate dehydrogenase.[7][15] Isocitrate is a key intermediate in the TCA cycle, and its turnover can be on the order of seconds.[7] Therefore, the quenching method must halt metabolism almost instantaneously to capture an accurate snapshot of the intracellular isocitrate pool. This is typically achieved by a rapid temperature drop (e.g., using liquid nitrogen or dry-ice cooled solvents) or by using enzyme-denaturing solvents.[5]
Q2: Why is metabolite leakage a major concern with cold methanol quenching, and how can it be minimized?
A2: Cold methanol is a widely used quenching solvent, but it can permeabilize cell membranes, causing intracellular metabolites, including TCA cycle intermediates, to leak into the quenching solution.[2][3][4] This leads to an underestimation of their intracellular concentrations. Leakage can be minimized by optimizing the methanol concentration (e.g., 80% methanol may be better than 60% for some cell types) or by using alternative methods like quenching with cold isotonic saline or rapid filtration followed by snap-freezing in liquid nitrogen.[1][2]
Q3: What are the key differences in quenching protocols for adherent versus suspension cells?
A3:
-
Adherent Cells: The primary challenge is quenching the cells in-situ on the culture plate. This usually involves rapidly aspirating the media, sometimes performing a quick wash with cold isotonic saline, and then immediately adding the quenching solvent (e.g., cold methanol) or liquid nitrogen directly to the plate.[6][9][16] Cells are then scraped and collected in the solvent.
-
Suspension Cells: These cells must first be rapidly separated from the culture medium, typically by centrifugation or filtration, before quenching.[6] The key is to make this separation step as fast as possible to avoid metabolic changes. After separation, the cell pellet can be quenched by resuspension in a cold solvent or by snap-freezing in liquid nitrogen.
Q4: Can I store my samples after quenching?
A4: Yes, storing samples after proper quenching is a common practice. After quenching metabolism with liquid nitrogen or a cold solvent, samples can typically be stored at -80°C for an extended period until metabolite extraction.[5][8][9] It is crucial that the quenching is complete before storage to prevent any residual enzymatic activity.
Comparative Data on Quenching Methods
The following table summarizes quantitative data on metabolite recovery and leakage from various studies. While data specifically for isocitrate is often grouped with other TCA cycle intermediates, these findings provide a strong indication of the performance of different quenching methods.
| Quenching Method | Organism/Cell Type | Key Findings (Recovery/Leakage) | Reference |
| 60% Cold Methanol (-40°C) | Penicillium chrysogenum | Significant leakage of TCA cycle intermediates observed. | [4] |
| 40% Cold Methanol (-25°C) | Penicillium chrysogenum | Minimal metabolite leakage; average recovery of 95.7% for TCA cycle intermediates. | [4] |
| 60% vs. 80% Cold Methanol | Lactobacillus bulgaricus | 80% methanol resulted in lower metabolite leakage and higher intracellular concentrations compared to 60% methanol. | [1] |
| Cold Methanol | Synechococcus sp. PCC 7002 | Caused dramatic metabolite leakage, with a majority of central metabolites being lost before extraction. | [2] |
| Chilled Saline Solution | Synechococcus sp. PCC 7002 | Mitigated metabolite leakage and improved sample recovery compared to cold methanol. | [2] |
| Liquid Nitrogen (LN2) Quench | Adherent Mammalian Cells | Maintained metabolite content similar to simultaneous quench/extraction methods and allowed for stable storage at -80°C. | [9] |
| Hot Isopropanol (B130326) (Whole Broth) | Corynebacterium glutamicum | Combines quenching and extraction in one step, making leakage irrelevant as both endo- and exo-metabolome are collected. | [17] |
Detailed Experimental Protocols
Protocol 1: Cold Methanol Quenching for Adherent Cells
This protocol is adapted for adherent cells and aims to minimize metabolite leakage by using a higher concentration of methanol.
-
Preparation:
-
Pre-chill a solution of 80% methanol (LC-MS grade) in water to -40°C or colder using a dry ice/ethanol bath.
-
Prepare an ice bath to hold the culture plates during the procedure.
-
Pre-chill a cell scraper and microcentrifuge tubes.
-
-
Media Removal:
-
Place the culture plate on the ice bath.
-
Aspirate the culture medium from the plate completely and as quickly as possible.
-
-
Quenching:
-
Immediately add 1 mL of the pre-chilled 80% methanol solution to the plate (for a 6 cm dish).
-
-
Cell Lysis and Collection:
-
Scrape the cells on the ice bath using the pre-chilled cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for analysis or storage at -80°C.
-
Protocol 2: Liquid Nitrogen Quenching for Suspension Cells
This protocol is ideal for suspension cells and is considered a gold standard for rapidly halting metabolism.[6]
-
Preparation:
-
Prepare a dewar of liquid nitrogen.
-
Pre-chill collection tubes.
-
Set up a vacuum filtration apparatus with an appropriate filter (e.g., 0.45 µm pore size).
-
-
Cell Harvesting:
-
Rapidly filter the cell suspension through the pre-wetted filter using vacuum. The goal is to create a thin cell paste on the filter.
-
-
Washing (Optional but Recommended):
-
Immediately wash the cells on the filter with a small volume of cold isotonic saline (0.9% NaCl) to remove extracellular metabolites. Perform this step very quickly (a few seconds).
-
-
Quenching:
-
Using forceps, immediately plunge the filter with the cells into the liquid nitrogen.
-
-
Storage:
-
The filter with the quenched cells can be stored in a pre-chilled tube at -80°C until extraction.
-
-
Extraction:
-
To extract, transfer the frozen filter into a tube containing a pre-chilled extraction solvent (e.g., 80% methanol or an acidic acetonitrile:methanol:water mixture).
-
Proceed with cell disruption methods like bead beating or sonication, followed by centrifugation to collect the metabolite-containing supernatant.
-
Visual Guides
Experimental Workflow for Metabolomics
Caption: A generalized workflow for metabolomics experiments, highlighting the critical quenching step.
Isocitrate in the Tricarboxylic Acid (TCA) Cycle
Caption: The conversion of isocitrate in the TCA cycle, a key target for quenching optimization.
References
- 1. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 11. Changes in stability of isocitrate dehydrogenase (NADP+) during germination of castor bean seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues [mdpi.com]
- 14. uab.edu [uab.edu]
- 15. fiveable.me [fiveable.me]
- 16. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 17. Hot isopropanol quenching procedure for automated microtiter plate scale 13C-labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methods for Isocitric Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of isocitric acid is pivotal in various fields, from assessing the authenticity of food products to metabolic research. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This guide provides an objective comparison of two validated HPLC methods for isocitric acid quantification, supported by experimental data and detailed protocols to assist in selecting the most suitable method for your analytical needs.
Comparison of Validated HPLC Methods
Two common reversed-phase HPLC methods for isocitric acid analysis are presented below, utilizing different C18 columns. The selection of a method often depends on the sample matrix and specific analytical goals. An acidic mobile phase, typically containing phosphoric acid, is employed to suppress the ionization of the carboxylic acid groups in isocitric acid, thereby enhancing its retention on the nonpolar stationary phase.[1] Detection is commonly performed using a UV detector at a low wavelength, around 210 nm, where the carboxyl group absorbs light.[1]
| Parameter | Method 1 | Method 2 |
| Column | Inertsil ODS-3 (4.6 mm i.d. x 250 mm, 5 µm)[1] | Watrex Nucleosil 120-5 C18 (150 x 4 mm)[1] |
| Mobile Phase | 0.1% Phosphoric Acid in Water[1] | 0.2% Phosphoric Acid in Water[1] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[1] |
| Detection Wavelength | 210 nm[1] | 215 nm[1] |
| Linearity Range | 5 - 100 µg/mL[1] | Data not available |
| Recovery | 98 - 99%[1] | Data not available |
| Limit of Detection (LOD) | ~0.05% (500 µg/mL)[1] | Data not available |
| Limit of Quantification (LOQ) | Data not available | Data not available |
Experimental Protocols
Below are the detailed methodologies for the two compared HPLC methods.
Method 1: Using Inertsil ODS-3 Column
1. Reagents and Materials
-
DL-Isocitric acid trisodium (B8492382) salt (purity ≥ 93%)
-
HPLC grade water
-
HPLC grade phosphoric acid (H₃PO₄)
-
0.45 µm syringe filters
2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of isocitric acid standard and dissolve it in 100 mL of HPLC grade water in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution. Store this solution at 4°C.[1]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.[1]
3. Sample Preparation (Fruit Juice)
-
Centrifuge the juice sample at 10,000 rpm for 10 minutes to remove particulate matter.
-
Dilute the supernatant with HPLC grade water to bring the isocitric acid concentration within the calibration range (a 1:10 dilution is a common starting point).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]
4. HPLC Conditions
-
Column: Inertsil ODS-3 (4.6 mm i.d. x 250 mm, 5 µm)[1]
-
Mobile Phase: 0.1% Phosphoric Acid in Water[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm[1]
5. Quantification
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify isocitric acid in the sample by comparing its peak area to the calibration curve.
Method 2: Using Watrex Nucleosil 120-5 C18 Column
1. Reagents and Materials
-
DL-Isocitric acid trisodium salt (purity ≥ 93%)
-
HPLC grade water
-
HPLC grade phosphoric acid (H₃PO₄)
-
0.45 µm syringe filters
2. Standard Preparation
-
Follow the same procedure as in Method 1 to prepare stock and working standard solutions.
3. Sample Preparation (Fruit Juice)
-
Follow the same procedure as in Method 1.
4. HPLC Conditions
-
Column: Watrex Nucleosil 120-5 C18 (150 x 4 mm)[1]
-
Mobile Phase: 0.2% Phosphoric Acid in Water[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: UV at 215 nm[1]
5. Quantification
-
Generate a calibration curve and quantify the sample as described in Method 1.
Visualizing the HPLC Validation Workflow
To ensure reliable quantitative results, the validation of the HPLC method is crucial. The following diagram illustrates the general workflow for validating an HPLC method for isocitric acid quantification.
The logical progression of an experimental setup for quantifying isocitric acid using a validated HPLC method is depicted in the following diagram.
References
A Comparative Guide to DL-Isocitric Acid and L-threo-Isocitric Acid as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DL-isocitric acid and L-threo-isocitric acid when used as substrates for key metabolic enzymes. The information presented herein is supported by experimental data and established biochemical principles, offering a valuable resource for researchers in enzymology, drug discovery, and metabolic studies.
Introduction to Isocitric Acid Isomers
Isocitric acid is a key intermediate in the citric acid cycle (TCA cycle), a central metabolic pathway for cellular energy production. It exists as four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The biologically active isomer is D-threo-isocitric acid . Commercial preparations of isocitric acid are often available as a racemic mixture of the D-threo and L-threo enantiomers, known as DL-isocitric acid . This guide focuses on the comparison between this commercially available mixture and the less common L-threo-isocitric acid as substrates for enzymes that naturally process D-threo-isocitric acid.
Enzyme Substrate Specificity: The Decisive Factor
Enzymes are highly specific in their substrate recognition, a property dictated by the three-dimensional structure of their active sites. This stereospecificity is crucial for the precise control of metabolic pathways. The primary enzymes that utilize isocitrate as a substrate exhibit a strong preference for the D-threo isomer.
-
Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate.[1] Studies on IDH from various sources have demonstrated a high degree of stereospecificity for D-threo-isocitrate.[2]
-
Aconitase (Aconitate Hydratase): Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via cis-aconitate.[3][4] The reaction is highly specific, producing and acting upon the D-threo isomer of isocitrate.[3][5]
-
Isocitrate Lyase (ICL): A key enzyme in the glyoxylate (B1226380) cycle, ICL cleaves isocitrate into succinate (B1194679) and glyoxylate.[6] This enzyme also demonstrates specificity for the threo-D-(+)-isocitric acid isomer.[7]
Given this high stereospecificity, L-threo-isocitric acid, the enantiomer of the natural substrate, is generally considered to be inactive as a substrate for these enzymes .[2] Consequently, when using DL-isocitric acid as a substrate, it is critical to recognize that only the D-threo component of the racemic mixture is enzymatically converted. This has significant implications for determining kinetic parameters, as the effective substrate concentration is half of the total DL-isocitric acid concentration.
Quantitative Data Comparison
The following table summarizes the expected enzymatic activity when using DL-isocitric acid and L-threo-isocitric acid as substrates for key enzymes. The data for DL-isocitric acid is based on the assumption that only the D-threo isomer is active.
| Enzyme | Substrate | Expected Activity | Kinetic Parameters (Typical) |
| Isocitrate Dehydrogenase (IDH) | DL-Isocitric Acid | Active (due to D-threo isomer) | Km values are reported for the D-isomer. When using the DL-mixture, the apparent Km will be higher if the L-isomer has any inhibitory effects, and Vmax will be reached at higher total substrate concentrations. |
| L-threo-Isocitric Acid | Inactive | Not a substrate.[2] | |
| Aconitase | DL-Isocitric Acid | Active (due to D-threo isomer) | The enzyme specifically interconverts citrate and D-threo-isocitrate.[3][4] |
| L-threo-Isocitric Acid | Inactive | Not a substrate.[3] | |
| Isocitrate Lyase (ICL) | DL-Isocitric Acid | Active (due to D-threo isomer) | Km for threo-D-(s)-isocitrate is in the micromolar to millimolar range depending on the source.[8] |
| L-threo-Isocitric Acid | Inactive | The enzyme is specific for the threo-D-(+) isomer.[7] |
Experimental Protocols
Detailed methodologies for assaying the activity of the key enzymes are provided below. These protocols can be adapted for comparing the activity with different isocitrate isomers.
Isocitrate Dehydrogenase (IDH) Activity Assay
This spectrophotometric assay measures the rate of NADP+ reduction to NADPH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2.
-
Substrate Solution: DL-Isocitric acid or L-threo-isocitric acid of desired concentrations prepared in assay buffer.
-
Cofactor Solution: 10 mM NADP+ in assay buffer.
-
Enzyme: Purified isocitrate dehydrogenase or cell/tissue lysate containing IDH activity.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+ solution, and the isocitrate substrate solution in each well of the microplate.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot. The molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1.
Aconitase Activity Assay
This is a coupled enzyme assay where the isocitrate produced by aconitase is used as a substrate for isocitrate dehydrogenase, and the resulting NADPH production is measured at 340 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate Solution: Citrate or isocitrate solution of desired concentration in assay buffer.
-
Cofactor Solution: 20 mM NADP+ in assay buffer.
-
Coupling Enzyme: Isocitrate dehydrogenase (NADP+-dependent).
-
Enzyme: Aconitase preparation (purified or from cell/tissue lysate).
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
Procedure:
-
In a microplate well, combine the assay buffer, substrate solution, NADP+ solution, and isocitrate dehydrogenase.
-
Initiate the reaction by adding the aconitase-containing sample.
-
Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) over time.
-
The rate of NADPH formation is proportional to the aconitase activity.
Isocitrate Lyase (ICL) Activity Assay
This assay measures the formation of glyoxylate, one of the products of the isocitrate lyase reaction. The glyoxylate is derivatized with phenylhydrazine (B124118) to form a product that absorbs at 324 nm.
Materials:
-
Assay Buffer: 50 mM Imidazole-HCl, pH 6.8.
-
Substrate Solution: 10 mM DL-Isocitric acid in assay buffer.
-
Reagent A: 40 mM Phenylhydrazine-HCl in water.
-
Reagent B: 50 mM MgCl2.
-
Enzyme: Isocitrate lyase preparation.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
Procedure:
-
In a microplate well, mix the assay buffer, MgCl2, phenylhydrazine-HCl, and the isocitrate substrate solution.
-
Initiate the reaction by adding the isocitrate lyase sample.
-
Measure the increase in absorbance at 324 nm at a constant temperature (e.g., 30°C) over time.
-
The rate of formation of the glyoxylate-phenylhydrazone is proportional to the isocitrate lyase activity.
Visualizing Metabolic and Experimental Workflows
The following diagrams illustrate the central role of isocitrate in metabolism and a general workflow for comparing enzyme substrates.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Substrate activity of structural analogs of isocitrate for isocitrate dehydrogenases from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitase - Wikipedia [en.wikipedia.org]
- 4. ENZYME - 4.2.1.3 aconitate hydratase [enzyme.expasy.org]
- 5. Aconitase - Proteopedia, life in 3D [proteopedia.org]
- 6. ijper.org [ijper.org]
- 7. scispace.com [scispace.com]
- 8. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isocitrate Quantification: Cross-Validation of Enzymatic and Mass Spectrometry Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of metabolites is paramount. Isocitrate, a key intermediate in the citric acid cycle, plays a crucial role in cellular energy metabolism.[1][2][3] Its quantification is vital in fields ranging from food science to biomedical research for studying metabolic pathways and certain diseases.[4] This guide provides a comprehensive comparison of two primary methods for isocitrate quantification: traditional enzymatic assays and modern mass spectrometry-based approaches.
Isocitrate in the Krebs Cycle: A Central Role
Isocitrate is a critical component of the Krebs (or citric acid) cycle, a series of chemical reactions cells use to generate energy from carbohydrates, fats, and proteins.[5][6] The cycle begins with acetyl-CoA combining with oxaloacetate to form citrate, which is then isomerized to isocitrate.[5][6] The subsequent oxidation of isocitrate to alpha-ketoglutarate (B1197944) by the enzyme isocitrate dehydrogenase (IDH) is a rate-limiting step in the cycle and produces NADH, a key electron carrier for ATP production.[2][5]
Comparative Analysis of Quantification Methods
The choice of assay for isocitrate quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.
| Parameter | Enzymatic Assay | Mass Spectrometry (MS) |
| Principle | Measures the activity of isocitrate dehydrogenase (IDH) through the production of NADPH, which is quantified spectrophotometrically at 340 nm.[4] | Directly measures the mass-to-charge ratio of isocitrate ions, allowing for precise identification and quantification. |
| Specificity | Generally high due to the specificity of the IDH enzyme for its substrate. However, potential for interference from other dehydrogenases or colored compounds in the sample. | Very high, as it can distinguish isocitrate from other isomers and structurally similar molecules based on their unique mass. |
| Sensitivity | Detection limits are typically in the micromolar range.[4] | High sensitivity, often in the nanomolar to picomolar range, allowing for the analysis of small sample volumes. |
| Dynamic Range | Linear detection range can be narrow, for example, 1 to 80 µg per assay.[4] | Wide linear dynamic range, often spanning several orders of magnitude. |
| Throughput | Can be adapted for high-throughput screening in 96-well plate format.[7] | Can be high with the use of autosamplers and rapid chromatography methods. |
| Cost per Sample | Generally lower cost per sample, as it relies on standard laboratory spectrophotometers. | Higher initial instrument cost and cost per sample due to the complexity of the equipment and need for specialized personnel. |
| Sample Preparation | Relatively simple, often involving homogenization, extraction, and centrifugation.[4][7] | More complex, typically requiring protein precipitation, derivatization (in some cases), and solid-phase extraction to remove interfering substances. |
| Multiplexing | Limited to measuring a single analyte (isocitrate) per assay. | Capable of measuring multiple metabolites simultaneously in a single run. |
Experimental Protocols
Enzymatic Assay for Isocitrate
This protocol is a generalized procedure based on commercially available kits and published methods.[4][8]
1. Reagent Preparation:
-
Assay Buffer: 250 mM Glycylglycine buffer, pH 7.4 at 37°C.[8]
-
NADP+ Solution: 20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) in deionized water.[8]
-
DL-Isocitric Acid Solution: 6.6 mM DL-Isocitric Acid in Assay Buffer (for standard curve).[8]
-
Isocitrate Dehydrogenase (ICDH) Enzyme Solution: Prepare a solution of 0.3 - 0.6 units/mL in cold Assay Buffer immediately before use.[8]
2. Sample Preparation:
-
Biological Tissues: Homogenize the tissue in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[7] Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[7]
-
Cells: Harvest cells by centrifugation. For adherent cells, use a cell scraper. Homogenize or sonicate cells in cold buffer.[7] Centrifuge to pellet cellular debris and use the supernatant for the assay.[4]
3. Assay Procedure (96-well plate format):
-
Add samples and standards to appropriate wells.
-
Prepare a master mix containing the Assay Buffer and NADP+ solution.
-
Add the master mix to all wells.
-
Measure the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding the ICDH enzyme solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the final absorbance (A2) at 340 nm.
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Determine the isocitrate concentration from a standard curve.
Mass Spectrometry-Based Assay for Isocitrate
This is a generalized protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS) based method.
1. Reagent Preparation:
-
Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1% formic acid, kept at -20°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Isocitrate Standard Stock Solution: Prepare a 1 mg/mL stock solution of isocitrate in water. Create a series of working standards by serial dilution.
2. Sample Preparation:
-
Extraction: For a 10 mg tissue sample, add 500 µL of cold extraction solvent. Homogenize thoroughly.
-
Protein Precipitation: Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A.
3. LC-MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase HPLC column. Elute with a gradient of Mobile Phase A and B.
-
Mass Spectrometry Detection: As peptides elute, the mass spectrometer alternates between measuring the mass of eluting peptides (MS stage) and fragmenting individual peptides for sequence information (MS/MS stage).[9] Use electrospray ionization (ESI) in negative ion mode.
-
Data Analysis: Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated isocitrate molecule and its characteristic fragment ions. Quantify the isocitrate in the sample by comparing its peak area to that of the standards.
Cross-Validation Workflow
To ensure the accuracy and reliability of isocitrate quantification, it is essential to cross-validate the enzymatic and mass spectrometry assays. This involves analyzing the same set of samples with both methods and comparing the results.
Conclusion
Both enzymatic and mass spectrometry assays are valuable tools for the quantification of isocitrate. Enzymatic assays are a cost-effective and straightforward option for routine analysis and high-throughput screening where high sensitivity is not the primary concern. In contrast, mass spectrometry offers superior sensitivity, specificity, and the ability to perform multiplex analysis, making it the gold standard for research applications that demand precise and accurate quantification, especially for low-abundance samples. The choice of method should be guided by the specific research question, sample type, and available resources. For robust and reliable data, cross-validation of the chosen method against an orthogonal technique is highly recommended.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. gettested.co.in [gettested.co.in]
- 4. benchchem.com [benchchem.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. byjus.com [byjus.com]
- 7. Isocitrate Dehydrogenase Assay Kit (ab272530) | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Isocitrate Levels Across Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, understanding the nuanced concentrations of key metabolites like isocitrate across different biological samples is paramount. This guide provides a comparative analysis of isocitrate levels in various biological matrices, supported by experimental data and detailed methodologies for its quantification.
Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a crucial role in cellular metabolism. Its concentration can vary significantly between different biological compartments, reflecting the metabolic state of the tissue or fluid. This guide offers a comparative overview of isocitrate concentrations in matrices such as urine, plasma, serum, and tissue, and details the analytical methods used for their determination.
Comparative Isocitrate Concentrations
The following table summarizes the typical concentrations of isocitrate found in various human biological matrices. These values are derived from studies on healthy individuals and serve as a baseline for comparison. It is important to note that these ranges can be influenced by various factors, including diet, age, and health status.
| Biological Matrix | Isocitrate Concentration Range | Notes |
| Urine | 0.08 - 0.65 mmol/L[1] | Early morning urine samples from normal adults.[1] The detection range of an automated enzymatic assay is 0.05-1.00 mmol/L.[2] |
| Plasma | Data not readily available in the searched literature | Metabolomics studies are a promising source for this data, though specific isocitrate concentrations were not explicitly found in the initial search. |
| Serum | Data not readily available in the searched literature | While studies have measured isocitrate dehydrogenase (IDH) levels in serum, particularly in cancer patients, the baseline concentration of isocitrate in healthy individuals is not well-documented in the provided search results. |
| Tissue | Highly variable depending on the tissue type | Isocitrate dehydrogenase, the enzyme that metabolizes isocitrate, has varying expression levels in different tissues, suggesting that isocitrate concentrations would also differ. For example, IDH1 is highly expressed in the liver, while IDH2 is highly expressed in heart and muscle. |
Methodologies for Isocitrate Quantification
Accurate quantification of isocitrate is crucial for metabolic studies. The primary methods employed include enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).
Workflow for Isocitrate Quantification
The general workflow for quantifying isocitrate in biological samples is depicted in the following diagram:
Experimental Protocols
Below are detailed protocols for the key experimental methods used to quantify isocitrate.
Enzymatic Assay for Isocitrate Quantification
This method is based on the enzymatic conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase (IDH), which is coupled to the reduction of NADP+ to NADPH. The resulting increase in NADPH is measured spectrophotometrically at 340 nm.
Materials:
-
Isocitrate Dehydrogenase (IDH)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2)
-
Isocitrate Standard Solution
-
Deproteinization Agent (e.g., perchloric acid or trichloroacetic acid)
-
Neutralizing Agent (e.g., potassium carbonate)
-
Microplate reader
-
96-well microplate
Protocol:
-
Sample Preparation:
-
Plasma/Serum: Deproteinize the sample by adding an equal volume of a deproteinization agent (e.g., 1 M perchloric acid). Centrifuge to pellet the precipitated proteins and neutralize the supernatant with a neutralizing agent.
-
Urine: Dilute urine samples with reaction buffer as needed.
-
Tissue: Homogenize the tissue in ice-cold buffer and deproteinize as described for plasma/serum.
-
-
Assay Procedure:
-
Prepare a standard curve using the isocitrate standard solution.
-
In a 96-well plate, add the prepared sample, reaction buffer, and NADP+ solution to each well.
-
Initiate the reaction by adding the IDH enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH formation.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance for each sample and standard.
-
Determine the isocitrate concentration in the samples by comparing their reaction rates to the standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling
GC-MS is a powerful technique for the separation and quantification of volatile and derivatized non-volatile compounds, including organic acids like isocitrate.
Materials:
-
Internal Standard (e.g., a stable isotope-labeled isocitrate)
-
Derivatization Reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Organic Solvent (e.g., ethyl acetate)
-
GC-MS system with a suitable capillary column
Protocol:
-
Sample Preparation and Derivatization:
-
Add the internal standard to the biological sample (e.g., urine).
-
Perform a liquid-liquid extraction of the organic acids using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the derivatization reagent and heat to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the derivatized organic acids on the capillary column using a temperature gradient.
-
Detect and quantify the target analytes using the mass spectrometer in selected ion monitoring (SIM) or full scan mode.
-
-
Data Analysis:
-
Identify the isocitrate peak based on its retention time and mass spectrum.
-
Quantify the concentration of isocitrate by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isocitrate Quantification
LC-MS/MS offers high sensitivity and specificity for the quantification of isocitrate in complex biological matrices like plasma and serum.
Materials:
-
Internal Standard (e.g., 13C-labeled isocitrate)
-
Mobile Phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
LC-MS/MS system with a suitable reversed-phase or HILIC column
Protocol:
-
Sample Preparation:
-
Add the internal standard to the plasma or serum sample.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate isocitrate from other sample components on the LC column using a gradient elution.
-
Detect and quantify isocitrate using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both isocitrate and its internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of isocitrate and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of isocitrate in the sample using a calibration curve prepared with known concentrations of isocitrate and the internal standard.
-
Conclusion
The concentration of isocitrate varies across different biological matrices, and its accurate quantification is essential for understanding cellular metabolism and its alterations in disease. This guide provides an overview of typical isocitrate levels and detailed protocols for its measurement using enzymatic assays, GC-MS, and LC-MS/MS. The choice of analytical method will depend on the specific research question, the biological matrix being analyzed, and the required sensitivity and throughput. As metabolomics research continues to advance, a more comprehensive understanding of the dynamic changes in isocitrate levels in various physiological and pathological states is expected to emerge.
References
Alternatives to DL-Isocitric acid trisodium salt for studying the glyoxylate cycle.
For researchers, scientists, and drug development professionals investigating the glyoxylate (B1226380) cycle, DL-Isocitric acid trisodium (B8492382) salt is the conventional substrate of choice. However, a range of alternative approaches can offer unique experimental advantages, from probing pathway flux in vivo to characterizing enzyme kinetics. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Executive Summary
This guide explores three primary alternatives to the direct use of DL-Isocitric acid trisodium salt for studying the glyoxylate cycle:
-
Isocitrate Precursors (Citrate and cis-Aconitate): These compounds can be enzymatically converted to isocitrate in situ, offering a way to study the glyoxylate cycle in the context of preceding metabolic steps. This approach is particularly useful for in vitro reconstructions of metabolic pathways.
-
Isocitrate Lyase Inhibitors (Itaconate and 3-Nitropropionate): These molecules specifically block the first committed step of the glyoxylate cycle, allowing for the study of the cycle's role in various physiological processes through loss-of-function experiments.
-
In Vivo Isotopic Labeling with Acetate (B1210297): The use of 13C-labeled acetate allows for the tracing of carbon flux through the glyoxylate cycle in living cells, providing a dynamic view of the pathway's activity under different physiological conditions.
Comparative Analysis of Alternatives
The following table summarizes the key characteristics and performance metrics of each alternative compared to the standard substrate, DL-Isocitric acid trisodium salt.
| Method | Principle | Typical Application | Key Performance Metrics | Advantages | Disadvantages |
| DL-Isocitric acid trisodium salt | Direct substrate for isocitrate lyase. | In vitro enzyme kinetics, standard glyoxylate cycle assays. | Km for ICL: ~145 µM (M. avium Icl)[1] | Direct and straightforward measurement of ICL activity. | May not reflect in vivo substrate availability. |
| Isocitrate Precursors (Citrate, cis-Aconitate) | Enzymatic conversion to isocitrate by aconitase. | In vitro pathway reconstruction, coupled enzyme assays. | Dependent on aconitase activity and kinetics. | Allows for the study of sequential enzymatic reactions. | Requires additional enzyme (aconitase) and cofactors; reaction rate can be limited by the precursor conversion step. |
| Isocitrate Lyase Inhibitors (Itaconate, 3-Nitropropionate) | Inhibition of isocitrate lyase activity. | In vivo and in vitro studies to determine the physiological role of the glyoxylate cycle. | Ki for Itaconate: ~120 µM (M. avium Icl)[1]; Ki for 3-Nitropropionate: ~3 µM (M. avium Icl)[1] | Potent tools for functional studies of the glyoxylate cycle. | Can have off-target effects; toxicity can be a concern in vivo. |
| In Vivo 13C-Labeled Acetate Feeding | Tracing the incorporation of labeled carbon into glyoxylate cycle intermediates. | Metabolic flux analysis in living cells and organisms. | Measurement of isotopic enrichment in intermediates like malate (B86768) and succinate. | Provides a dynamic and physiologically relevant measure of pathway flux. | Requires specialized equipment (GC-MS or NMR) and complex data analysis. |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental approaches, the following diagrams are provided.
The Glyoxylate Cycle
Experimental Workflow: A Comparative Overview
Experimental Protocols
Coupled Enzyme Assay for Isocitrate Lyase Using Citrate as a Precursor
This protocol measures isocitrate lyase activity by first converting citrate to isocitrate using aconitase. The subsequent production of glyoxylate is then quantified.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Trisodium citrate solution (100 mM)
-
Aconitase (from porcine heart)
-
Isocitrate lyase (purified or in cell lysate)
-
Phenylhydrazine hydrochloride solution (40 mM)
-
Magnesium chloride (MgCl₂) solution (50 mM)
-
Spectrophotometer capable of reading at 324 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and phenylhydrazine.
-
Add aconitase and the sample containing isocitrate lyase to the reaction mixture.
-
Initiate the reaction by adding the citrate solution.
-
Immediately monitor the increase in absorbance at 324 nm, which corresponds to the formation of the glyoxylate phenylhydrazone complex.
-
The rate of absorbance change is proportional to the isocitrate lyase activity.
Determination of Inhibition Constant (Ki) for Isocitrate Lyase Inhibitors
This protocol outlines the determination of the Ki for competitive inhibitors like itaconate using the standard isocitrate lyase assay.
Materials:
-
Imidazole buffer (50 mM, pH 6.8)
-
DL-Isocitric acid trisodium salt solutions (varied concentrations)
-
Isocitrate lyase enzyme solution
-
Inhibitor solutions (itaconate or 3-nitropropionate at varied concentrations)
-
Phenylhydrazine hydrochloride solution (40 mM)
-
Magnesium chloride (MgCl₂) solution (50 mM)
-
Spectrophotometer
Procedure:
-
Set up a series of reactions, each containing buffer, MgCl₂, phenylhydrazine, and a fixed concentration of isocitrate lyase.
-
To each reaction, add a different concentration of the inhibitor.
-
Initiate the reactions by adding varying concentrations of DL-isocitric acid.
-
Measure the initial reaction velocities by monitoring the absorbance at 324 nm.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
The Ki can be determined from the replot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.[1]
In Vivo Metabolic Flux Analysis Using 13C-Labeled Acetate
This protocol provides a general workflow for tracing the metabolism of acetate through the glyoxylate cycle in cell culture.
Materials:
-
Cell culture medium
-
[1,2-13C₂] Sodium acetate
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Culture cells in a medium containing 13C-labeled acetate for a specified period to allow for isotopic labeling of intracellular metabolites.[2]
-
Rapidly quench metabolism and harvest the cells.
-
Extract the intracellular metabolites using a suitable solvent system.
-
Derivatize the metabolites to increase their volatility for GC-MS analysis.
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distribution of glyoxylate cycle intermediates (e.g., malate, succinate).[3]
-
The labeling patterns are then used to calculate the metabolic flux through the glyoxylate cycle using specialized software.
Conclusion
While DL-Isocitric acid trisodium salt remains the standard for direct in vitro assays of isocitrate lyase, the alternatives presented in this guide offer a broader range of experimental possibilities. The use of isocitrate precursors is ideal for reconstituted systems, while inhibitors are invaluable for elucidating the physiological importance of the glyoxylate cycle. For a comprehensive understanding of the pathway's dynamics within a living system, in vivo labeling with acetate is the most powerful approach. The selection of the appropriate method will depend on the specific research question, available resources, and the biological system under investigation.
References
Establishing Linearity and Limits of Detection for Isocitrate Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a crucial role in cellular metabolism. The accurate quantification of isocitrate is vital for studying metabolic pathways and investigating disease states, including cancer, where mutations in isocitrate dehydrogenase (IDH) are prevalent.[1] This guide provides a comparative overview of commercially available isocitrate assay kits, focusing on the critical performance characteristics of linearity and the limits of detection (LOD) and quantification (LOQ). Detailed experimental protocols for establishing these parameters are also provided to assist researchers in validating their assays.
Comparative Performance of Isocitrate Assay Kits
The selection of an appropriate isocitrate assay kit depends on the specific requirements of the experiment, such as the expected concentration of isocitrate in the samples and the desired level of sensitivity. The following table summarizes the performance characteristics of several commercially available kits based on publicly available data.
| Kit Name (Manufacturer) | Assay Type | Detection Method | Linear Range | Limit of Detection (LOD) |
| Isocitrate Assay Kit (Abcam, ab83424) | Endpoint | Colorimetric (450 nm) | 1-20 nmoles | Not explicitly stated |
| Isocitrate Dehydrogenase Assay Kit (Abcam, ab272530) | Kinetic | Colorimetric (565 nm) | 0.1-100 U/L | Not explicitly stated |
| Isocitrate Assay Kit (Fluorometric) (Assay Genie, BA0103) | Kinetic | Fluorometric (Ex/Em = 530/585 nm) | 0.6-500 µM | 0.6 µM |
| D-Isocitric Acid Assay Kit (Megazyme, K-ISOC) | Endpoint | UV (340 nm) | 1-80 µg | 0.176 mg/L |
| Isocitrate Dehydrogenase Assay Kit (Sigma-Aldrich, MAK062) | Kinetic | Colorimetric (450 nm) | Not explicitly stated | 0.01 mU |
Note: The performance characteristics listed above are as reported by the manufacturers and may vary depending on the experimental conditions. It is highly recommended to validate these parameters in your own laboratory setting.
Experimental Protocols
The following protocols provide a generalized framework for determining the linearity and limits of detection for a colorimetric or fluorometric isocitrate assay. These should be adapted based on the specific instructions provided with your chosen assay kit.
Objective: To determine the range over which the assay response is directly proportional to the concentration of isocitrate.
Materials:
-
Isocitrate Assay Kit (including assay buffer, enzyme mix, developer/probe, and isocitrate standard)
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength
-
96-well microplates (clear for colorimetric assays, black for fluorometric assays)
-
Pipettes and tips
-
Deionized water
Procedure:
-
Standard Preparation: Prepare a stock solution of the isocitrate standard according to the kit instructions. Perform a serial dilution of the stock solution with the assay buffer to create a series of at least five standards of known concentrations. The range of these standards should encompass the expected concentration of isocitrate in your samples.[2]
-
Assay Setup:
-
Add a blank control (assay buffer only) to several wells.
-
Add each isocitrate standard in triplicate to the wells of the microplate.
-
Prepare a reaction mixture containing the enzyme mix and developer/probe as per the kit protocol.
-
-
Reaction and Measurement:
-
Add the reaction mixture to each well containing the standards and the blank.
-
Incubate the plate at the recommended temperature and for the specified time. For kinetic assays, take readings at multiple time points.[3]
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the average reading of the blank from the readings of each standard.
-
Plot the mean blank-corrected readings (y-axis) against the corresponding isocitrate concentrations (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.[4]
-
Objective: To determine the lowest concentration of isocitrate that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Methods:
There are several methods to determine LOD and LOQ. Two common approaches are described below:
A. Based on the Standard Deviation of the Blank
-
Blank Measurements: Prepare at least 10 replicate wells containing only the blank (assay buffer and reaction mix).
-
Measurement: Measure the absorbance or fluorescence of the blank replicates.
-
Calculation:
-
Calculate the mean and the standard deviation (SD) of the blank readings.
-
LOD = Mean of Blank + (3.3 * SD of Blank)
-
LOQ = Mean of Blank + (10 * SD of Blank)
-
B. Based on the Calibration Curve
This method is suitable when a linear relationship has been established.
-
Linearity Data: Use the data from the linearity experiment.
-
Calculation:
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Determine the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)[5]
-
Visualizing Key Processes
To better understand the context and workflow of isocitrate assays, the following diagrams illustrate the relevant metabolic pathway and the experimental procedure for determining linearity and LOD.
Caption: Isocitrate's position in the TCA cycle.
Caption: Experimental workflow for isocitrate assays.
References
- 1. Isocitrate Assay Kit Clinisciences [clinisciences.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. content.abcam.com [content.abcam.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Decoding Isocitrate Dehydrogenase Specificity: A Comparative Analysis of Isocitrate Isomer Interactions
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an in-depth comparison of the binding affinity of isocitrate isomers to isocitrate dehydrogenase (IDH). While direct quantitative binding affinities for all stereoisomers are not extensively documented in publicly available literature, this guide synthesizes available kinetic data and qualitative observations to illuminate the stringent substrate specificity of IDH.
Isocitrate dehydrogenase is a critical enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. Isocitric acid possesses two chiral centers, giving rise to four distinct stereoisomers: threo-D-isocitrate, threo-L-isocitrate, erythro-D-isocitrate, and erythro-L-isocitrate. However, only one of these isomers serves as the natural substrate for IDH, highlighting the enzyme's high degree of stereospecificity.
Isomer-Specific Interactions with Isocitrate Dehydrogenase
The biologically active isomer and the true substrate for isocitrate dehydrogenase is _threo-_D-isocitrate (also known as (2R,3S)-isocitrate). The other stereoisomers are generally considered inactive, implying a significantly lower binding affinity for the enzyme's active site.
One study suggests a nuanced interaction with the threo-L-isocitrate enantiomer that is dependent on the presence of a divalent metal ion cofactor, typically Mg²⁺ or Mn²⁺. In the presence of Mg²⁺, IDH selectively binds the D-isocitrate isomer. Conversely, in the absence of this metal ion, the enzyme shows selective binding to L-isocitrate, although this interaction does not lead to a catalytic reaction.[1] This suggests that while the L-isomer can occupy the binding pocket under specific conditions, it does not achieve the correct orientation for catalysis.
Studies on structural analogs of isocitrate, such as hydroxycitrate stereoisomers, further underscore the enzyme's stringent structural requirements. Of the four hydroxycitrate stereoisomers, only D-garcinia acid, which shares a similar stereochemical configuration to D-isocitrate, shows some activity with IDH. The other isomers (L-garcinia acid, and D- and L-hibiscus acid) are inactive.[2] This indicates that the specific spatial arrangement of the carboxyl and hydroxyl groups is paramount for effective binding and catalysis.
Quantitative Analysis of Isocitrate Binding
The following table summarizes the available kinetic data for isocitrate with various isocitrate dehydrogenases. It is important to note that many studies use a racemic mixture of DL-isocitrate, which contains both the active threo-D-isocitrate and the inactive threo-L-isocitrate.
| Enzyme Source | IDH Isoform | Substrate | Km (µM) | Reference |
| Bovine Adrenal | NADP-IDH | D,L-isocitrate | 2.3 and 63 | [3] |
| Marine Plankton Community | NADP-IDH | DL-trisodium isocitrate | 232 ± 34 | |
| Micrarchaeum harzensis | Recombinant IDH | DL-isocitrate | 53.03 ± 5.63 | [3] |
| Sulfolobus solfataricus | IDH | isocitrate | 130 | [4] |
| Archaeoglobus fulgidus | IDH | isocitrate | 118 | [4] |
Note: The presence of two Km values for the bovine adrenal NADP-IDH may reflect the complex kinetics with the racemic mixture or the presence of multiple binding sites.
Experimental Protocols
Accurate determination of binding affinity and enzyme kinetics is fundamental to understanding enzyme-substrate interactions. The following are detailed methodologies for key experiments.
Enzyme Kinetics Assay (Spectrophotometric Method)
This protocol is widely used to determine the kinetic parameters (Km and Vmax) of IDH by monitoring the production of NADPH, which absorbs light at 340 nm.[3]
Materials:
-
Purified isocitrate dehydrogenase
-
threo-D-isocitrate (or other isomers to be tested)
-
NADP⁺
-
MgCl₂
-
Tris-HCl buffer (pH 7.5 - 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare a reaction buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.
-
Prepare substrate solutions: A series of dilutions of threo-D-isocitrate in the reaction buffer. The concentration range should typically span from 0.1 to 10 times the expected Km.
-
Prepare NADP⁺ solution: A stock solution of NADP⁺ in the reaction buffer. The final concentration in the assay should be saturating (typically 5-10 times its Km).
-
Set up the reaction: In each well of the microplate, add:
-
Reaction buffer
-
NADP⁺ solution
-
Isocitrate solution (at varying concentrations)
-
-
Initiate the reaction: Add a small, fixed amount of isocitrate dehydrogenase to each well to start the reaction. The total volume should be consistent across all wells.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode.
-
Data analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand (isocitrate isomer) to a macromolecule (IDH), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified isocitrate dehydrogenase, dialyzed extensively against the reaction buffer
-
Concentrated solution of the isocitrate isomer to be tested, dissolved in the final dialysis buffer
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)
Procedure:
-
Sample Preparation:
-
Prepare the IDH solution to a suitable concentration (typically 10-100 µM) in the reaction buffer.
-
Prepare the isocitrate isomer solution at a concentration 10-20 times that of the IDH solution in the same buffer.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the IDH solution into the sample cell and the isocitrate isomer solution into the injection syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small, sequential injections of the isocitrate isomer solution into the sample cell containing the IDH solution.
-
Record the heat change associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the isocitrate isomer solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Visualizing the IDH Catalytic Pathway and Experimental Workflow
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: The catalytic pathway of isocitrate dehydrogenase.
Caption: A generalized workflow for determining binding affinity using ITC.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate activity of structural analogs of isocitrate for isocitrate dehydrogenases from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Enzymes Homologous to Isocitrate Dehydrogenase That Are Involved in Coenzyme B and Leucine Biosynthesis in Methanoarchaea - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DL-Isocitric Acid Trisodium Salt Hydrate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303), ensuring minimal environmental impact and adherence to safety protocols.
DL-Isocitric acid trisodium salt hydrate is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2][3] However, it is crucial to follow established disposal protocols to maintain a safe laboratory and environment.
Chemical and Physical Properties
Understanding the properties of a substance is the first step toward safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| CAS Number | 1637-73-6 |
| Molecular Formula | C₆H₅Na₃O₇ · xH₂O |
| Molecular Weight | 258.07 g/mol (anhydrous basis) |
| Appearance | Solid |
| Water Hazard Class | 1 (Slightly hazardous for water)[1] |
| Stability | Stable under recommended storage conditions |
Disposal Protocol
The recommended disposal procedure for this compound involves a careful assessment of the material and adherence to local and national regulations. The following steps provide a clear workflow for proper disposal.
Step 1: Material Assessment
-
Unused Product: If the product is in its original, uncontaminated container, it can be considered for surplus redistribution if permissible. Otherwise, it should be disposed of as chemical waste.
-
Contaminated Material: Any this compound that has been contaminated through experimental use must be treated as chemical waste.
-
Empty Containers: Uncleaned containers should be handled in the same manner as the product itself.
Step 2: Waste Collection and Storage
-
Collect the waste material in a suitable, clearly labeled, and closed container to prevent accidental spillage or dust formation.[2][4]
-
Store the waste container in a designated, secure area away from incompatible materials.
Step 3: Licensed Disposal
-
It is recommended to engage a licensed disposal company for the final disposal of surplus and non-recyclable solutions.[2]
-
Provide the disposal company with a comprehensive safety data sheet (SDS) for the material.
Step 4: Spill Management
-
Sweep up the solid material and place it into a suitable container for disposal.[2][4]
-
Do not allow large quantities of the substance to enter sewers or surface and ground water.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
